2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-methylsulfonylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-16(13,14)8-4-2-7(3-5-8)9-6-15-10(11)12-9/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEMDSRIOVZAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374823 | |
| Record name | 4-[4-(Methanesulfonyl)phenyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383131-95-1 | |
| Record name | 4-[4-(Methanesulfonyl)phenyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 383131-95-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole, a heterocyclic compound of interest in medicinal chemistry. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant characterization data, presented in a clear and structured format to support research and development activities.
Introduction
This compound is a substituted aminothiazole that serves as a valuable building block in the design and synthesis of novel therapeutic agents. The aminothiazole scaffold is a privileged structure in drug discovery, known to exhibit a wide range of biological activities. The incorporation of a methylsulfonylphenyl group at the 4-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, making its efficient synthesis a key step in the exploration of new drug candidates.
Synthetic Pathway
The most common and well-established method for the synthesis of 2-amino-4-arylthiazoles is the Hantzsch thiazole synthesis . This method involves the condensation reaction between an α-haloketone and a thioamide or thiourea.
In the case of this compound, the synthesis proceeds via the reaction of 2-bromo-1-[4-(methylsulfonyl)phenyl]ethanone with thiourea .
General Reaction Scheme:
Figure 1: General reaction scheme for the Hantzsch synthesis of the target compound.
Experimental Protocols
Materials:
-
2-bromo-1-[4-(methylsulfonyl)phenyl]ethanone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (optional, as a mild base)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-[4-(methylsulfonyl)phenyl]ethanone (1 equivalent) in ethanol.
-
Add thiourea (1 to 1.2 equivalents) to the solution.
-
The reaction mixture is then heated to reflux (approximately 78 °C).
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
If a precipitate forms, it can be collected by filtration. If not, the solvent is typically removed under reduced pressure.
-
The crude product is then purified. A common method is recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound. The crude product can also be neutralized with a mild base like a 10% sodium bicarbonate solution before filtration.
Experimental Workflow:
Figure 2: A typical experimental workflow for the synthesis and purification.
Data Presentation
Quantitative data for the specific target molecule, this compound, is not explicitly available in the searched literature. However, the following tables provide a template for the type of data that should be collected and organized upon successful synthesis and characterization. For reference, data for the closely related compound, 2-amino-4-phenylthiazole, is included where available.
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-bromo-1-[4-(methylsulfonyl)phenyl]ethanone | C₉H₉BrO₃S | 277.14 | Starting Material |
| Thiourea | CH₄N₂S | 76.12 | Reagent |
| This compound | C₁₀H₁₀N₂O₂S₂ | 254.33 | Product |
Table 2: Typical Reaction Conditions and Yield
| Parameter | Value/Description |
| Solvent | Ethanol |
| Reaction Temp. | Reflux (~78 °C) |
| Reaction Time | Typically 2-12 hours (monitored by TLC)[2] |
| Purification | Recrystallization from ethanol |
| Expected Yield | Data not available |
| Melting Point | Data not available |
Table 3: Spectroscopic Data (Reference: 2-amino-4-phenylthiazole)
| Data Type | 2-amino-4-phenylthiazole[4] | This compound |
| ¹H NMR | Data available in spectral databases. | Data not available |
| ¹³C NMR | Data available in spectral databases. | Data not available |
| Mass Spec. | m/z: 176 (M+)[4] | Expected m/z: 254 (M+) |
Signaling Pathways and Logical Relationships
The synthesis of this compound via the Hantzsch reaction follows a well-defined mechanistic pathway.
Hantzsch Thiazole Synthesis Mechanism:
Figure 3: Simplified mechanism of the Hantzsch thiazole synthesis.
Conclusion
The synthesis of this compound is most effectively achieved through the Hantzsch thiazole synthesis. This method offers a straightforward and reliable route to this important heterocyclic building block. While specific quantitative data for this exact compound is not widely published, the general procedures and mechanistic understanding provided in this guide offer a solid foundation for its successful synthesis and characterization in a laboratory setting. Further research is encouraged to establish and publish a detailed experimental protocol and complete analytical data for this compound to facilitate its broader use in drug discovery and development.
References
Physicochemical Properties of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also presents data and protocols for the broader class of 2-aminothiazole derivatives to provide a relevant framework for researchers.
Core Physicochemical Data
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂S₂ | --INVALID-LINK--[1] |
| Molecular Weight | 254.33 g/mol | --INVALID-LINK--[1] |
| Exact Mass | 254.0187 g/mol | --INVALID-LINK--[1] |
| LogP (calculated) | 3.45780 | --INVALID-LINK--[1] |
| Polar Surface Area (PSA) | 109.67 Ų | --INVALID-LINK--[1] |
Physicochemical Properties of Structurally Related 2-Aminothiazole Derivatives
To provide a broader context, the following table summarizes typical physicochemical properties of structurally related 2-aminothiazole compounds. These values can serve as a useful reference for anticipating the properties of novel derivatives.
Table 2: Physicochemical Properties of Representative 2-Aminothiazole Derivatives
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | LogP |
| 2-Amino-4-phenylthiazole | 176.24 | 149-153 | Soluble in ethanol, DMSO, and DMF.[2] | 2.3 (calculated) |
| 2-Amino-4-methylthiazole | 114.17 | 44-45 | 10.8 µg/mL in aqueous buffer (pH 7.4) | Not Available |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate determination of physicochemical properties. The following are representative methodologies for key experiments.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high degree of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Protocol:
-
Ensure the sample of the compound is completely dry and in a fine powder form. If necessary, gently grind the sample using a mortar and pestle.[1]
-
Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is reported as T1-T2.[3]
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent, a crucial parameter for drug formulation and bioavailability.[4]
Apparatus and Reagents:
-
Shake flask or vials
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Solvent of interest (e.g., water, phosphate-buffered saline)
-
The compound of interest
Protocol:
-
Add an excess amount of the solid compound to a flask or vial containing a known volume of the solvent.
-
Seal the container and place it on a shaker or stirrer at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and centrifuge it to remove any remaining solid particles.
-
Dilute the clear supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[4]
-
The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for understanding a drug's behavior at different physiological pH values.
Apparatus and Reagents:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
The compound of interest dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture)
Protocol:
-
Calibrate the pH electrode using standard buffer solutions.
-
Dissolve a precisely weighed amount of the compound in a known volume of the chosen solvent.
-
Immerse the pH electrode and a magnetic stir bar into the solution.
-
Titrate the solution with the standardized acid or base, adding small increments of the titrant.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.[2][5]
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its absorption and distribution in the body.[6]
Apparatus and Reagents:
-
Separatory funnel or vials
-
Orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pre-saturated with n-octanol)
-
The compound of interest
Protocol:
-
Prepare pre-saturated n-octanol and aqueous phases by shaking them together for at least 24 hours and then allowing them to separate.
-
Dissolve a known amount of the compound in either the n-octanol or the aqueous phase.
-
Add a known volume of the second phase to create a two-phase system.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely. Centrifugation may be used to aid separation.
-
Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.[6][7]
Synthesis and Biological Screening Workflow
Given the absence of specific biological data for this compound, the following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of novel 2-aminothiazole derivatives. This process is fundamental in drug discovery and development.
Caption: General workflow for the synthesis and biological evaluation of novel 2-aminothiazole derivatives.
This workflow begins with the synthesis of the 2-aminothiazole core via the Hantzsch reaction, followed by purification and structural confirmation.[8][9] The pure compound then enters a biological screening cascade, starting with high-throughput primary screening to identify initial "hits."[10][11] Promising hits are further evaluated for their potency and selectivity in secondary assays. Finally, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies are conducted to assess the compound's drug-like properties, guiding further lead optimization efforts.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. benchchem.com [benchchem.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole Structural Analogs and Derivatives
Abstract: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When combined with a 4-(methylsulfonyl)phenyl substituent at the 4-position, these molecules exhibit potent and often selective inhibitory activity against various protein kinases implicated in oncology. This technical guide provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and key experimental protocols for the structural analogs and derivatives of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole. It is intended for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and oncology.
Introduction
The 2-aminothiazole moiety is a versatile heterocyclic scaffold found in a wide array of approved drugs and clinical candidates. Its ability to engage in multiple non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an ideal pharmacophore for targeting enzyme active sites. The incorporation of a phenyl ring at the C4 position of the thiazole core is a common strategy to explore hydrophobic interactions within target proteins.
Specifically, the addition of a methylsulfonyl (-SO₂CH₃) group to this phenyl ring introduces a potent hydrogen bond acceptor and can significantly influence the molecule's polarity, solubility, and metabolic stability. This feature is crucial for enhancing binding affinity and modulating pharmacokinetic properties. Derivatives of this compound have gained significant attention as inhibitors of key protein kinases involved in cancer cell signaling, such as Anaplastic Lymphoma Kinase (ALK) and Aurora Kinases.[1][2] This guide details the chemical synthesis, biological evaluation, and mechanistic insights into this important class of compounds.
Synthesis of the 2-Aminothiazole Core
The primary method for synthesizing 2-amino-4-arylthiazoles is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thiourea derivative.[3][4] The process is a robust and efficient one-pot reaction that allows for significant diversity in the final products based on the choice of starting materials.
The synthesis of the core intermediate, this compound, begins with the bromination of 4'-(methylsulfonyl)acetophenone to form the α-bromoketone intermediate. This intermediate is then reacted directly with thiourea in a suitable solvent, such as ethanol, to yield the target thiazole via cyclization.
Biological Activity and Mechanism of Action
Derivatives based on the this compound core are predominantly investigated as inhibitors of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.
Kinase Inhibition
Anaplastic Lymphoma Kinase (ALK) Inhibition: ALK is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements (e.g., NPM-ALK), acts as a potent oncogenic driver in various cancers, including anaplastic large-cell lymphoma and non-small cell lung cancer.[6][7] ALK activation triggers multiple downstream signaling cascades, primarily the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which collectively promote cell proliferation and survival.[8][9] 2-aminothiazole derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of ALK and preventing its auto-phosphorylation and subsequent pathway activation.
Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for mitotic progression.[10] Overexpression of Aurora kinases, particularly Aurora A and B, is common in human cancers and is associated with genomic instability and aneuploidy.[11] These kinases regulate centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[12] 2-aminothiazole derivatives have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and subsequent apoptosis in cancer cells.[13]
Anticancer Activity
The kinase inhibitory action of these compounds translates to potent antiproliferative activity against various human cancer cell lines. The table below summarizes representative data for 2-aminothiazole derivatives, highlighting their activity.
| Compound ID | R² Group (at C4-phenyl) | R¹ Group (at C2-amino) | Target Kinase | Cell Line | IC₅₀ (µM) | Reference |
| 1 | 4-SO₂CH₃ | H | ALK | Karpas299 | 13.87 | [14] |
| 2 | 4-SO₂CH₃ | 3-chlorobenzoyl | Mtb | - | 0.024 | [13] |
| 3 | 4-Cl | H | VEGFR-2 | MDA-MB-231 | 3.52 | [15] |
| 4 | 4-OCH₃ | (furan-2-yl)propanamide | KPNB1 | - | Active | [16] |
| 5 | H | H | - | HT29 | 2.01 | [14] |
| 6 | 4-SO₂CH₃ | H | Aurora A | - | Active | [13] |
| 7 | 4-CN | 2-((4-cyanophenoxy)phenyl)methylene)hydrazinyl | Akt | C6 | 3.83 | [17] |
Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison of IC₅₀ values should be made with caution due to differing experimental conditions.
Structure-Activity Relationship (SAR)
The biological activity of 2-aminothiazole derivatives can be systematically modulated by chemical modifications at three primary positions: the C2-amino group, the C4-aryl ring, and the C5-position of the thiazole core.
-
C4-Aryl Substituent: The nature and position of substituents on the C4-phenyl ring are critical for target affinity and selectivity. Electron-withdrawing groups, such as the methylsulfonyl group, often enhance activity by forming key interactions in the ATP-binding pocket of kinases.
-
C2-Amino Group: The exocyclic amino group is a key hydrogen-bond donor. Acylation or substitution of this group with various moieties (e.g., substituted benzoyl groups) can significantly increase potency by accessing additional binding regions and improving physicochemical properties.[13]
-
C5-Position: Substitution at the C5 position of the thiazole ring can influence the molecule's orientation in the binding site. While often left unsubstituted, introduction of small alkyl or halogen groups can fine-tune activity and selectivity.
Detailed Experimental Protocols
General Protocol for Synthesis of 4-Aryl-2-aminothiazoles
This protocol is a representative example of the Hantzsch thiazole synthesis.
-
Bromination of Aryl Ketone: To a solution of the substituted acetophenone (1.0 eq) in a suitable solvent (e.g., ethanol, chloroform), add pyridinium tribromide (1.1 eq) or elemental bromine (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the α-bromoketone product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often used in the next step without further purification.
-
Cyclocondensation: Dissolve the crude α-bromoketone (1.0 eq) in ethanol. Add thiourea (1.2 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.[18]
-
After completion, cool the mixture to room temperature and neutralize with a base such as ammonium hydroxide or sodium bicarbonate solution to precipitate the product.
-
Collect the solid product by filtration, wash with water and a cold solvent (e.g., diethyl ether), and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 2-amino-4-arylthiazole.
Protocol for In-Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol outlines a common method for determining the IC₅₀ of an inhibitor against a target kinase.[19]
-
Reagents and Plate Preparation: Prepare a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT). Add the buffer, a specific peptide substrate for the kinase, and ATP to the wells of a 96-well plate.
-
Compound Addition: Add the test compounds (derivatives of 2-aminothiazole) in various concentrations (typically a serial dilution) to the wells. Include a positive control (a known inhibitor, e.g., Sorafenib) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Add the recombinant kinase enzyme (e.g., VEGFR-2) to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., Kinase-Glo®), where the amount of ATP remaining is measured. A lower ATP level corresponds to higher kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol for Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[14]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of concentration to determine the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.
Conclusion
The this compound scaffold represents a highly promising and versatile core for the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility through the Hantzsch reaction allows for extensive structural diversification. Analogs and derivatives have demonstrated potent inhibitory activity against several clinically relevant protein kinases, including ALK and Aurora kinases, which translates to significant anticancer effects in cellular models. The structure-activity relationship data gathered to date provides a clear rationale for designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The detailed protocols provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate new chemical entities based on this privileged scaffold. Future work will likely focus on optimizing drug-like properties to advance these promising compounds into preclinical and clinical development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. apexbt.com [apexbt.com]
- 11. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. QSAR studies on aminothiazole derivatives as aurora a kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nanobioletters.com [nanobioletters.com]
- 19. mdpi.com [mdpi.com]
The Rising Potential of 2-Aminothiazole Sulfonamides: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The convergence of the 2-aminothiazole scaffold and the sulfonamide group has created a class of compounds with significant therapeutic potential. The 2-aminothiazole ring is a privileged structure in medicinal chemistry, found in numerous approved drugs, while the sulfonamide moiety is a well-established pharmacophore known for its diverse biological activities.[1][2] This technical guide provides an in-depth analysis of the synthesis, biological activities, and experimental protocols related to 2-aminothiazole derivatives bearing sulfonyl groups, offering a comprehensive resource for professionals in the field of drug discovery and development.
General Synthesis Pathway
The primary method for synthesizing these derivatives involves the N-sulfonylation of a 2-aminothiazole core. This reaction is typically carried out by treating 2-aminothiazole with various substituted benzenesulfonyl chlorides in the presence of a base, such as sodium carbonate, in a suitable solvent like dichloromethane at room temperature.[1] This straightforward approach allows for the generation of a diverse library of compounds by varying the substituents on the benzenesulfonyl chloride.
Caption: General workflow for the synthesis of 2-aminothiazole sulfonamides.
Biological Activities and In Vitro Data
These compounds have been investigated for a wide range of biological activities, including antioxidant, antimicrobial, anticancer, and enzyme inhibitory effects.
Antioxidant Activity
Several 2-aminothiazole sulfonamide derivatives have demonstrated significant potential as antioxidants. The primary assays used to determine this activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the superoxide dismutase (SOD)-mimic activity assay.
Table 1: Antioxidant Activity of 2-Aminothiazole Sulfonamide Derivatives [1][2]
| Compound | Substituent | % DPPH Scavenging (at 300 µg/mL) | % SOD-mimic Activity (at 300 µg/mL) | SOD IC50 (µg/mL) |
| 6 | p-OCH3 | 64.95 | 64.14 | >300 |
| 8 | p-Cl | 90.09 | 99.02 | 114.79 |
| 9 | m-Cl | 28.57 | 50.54 | >300 |
| 10 | m-NO2 | 87.27 | 92.05 | 136.25 |
| 12 | 2,3,5,6-tetramethyl | 85.71 | 69.31 | 185.70 |
Data extracted from a study by Thong et al. Notably, compound 8, with a para-chloro substituent, showed the most potent activity in both assays.[1][2]
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, 100 µL of the test compound solution at various concentrations is mixed with 100 µL of a DPPH solution (e.g., 0.2 mM in ethanol).
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
A control (DPPH solution without the test compound) and a blank (solvent) are also measured.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100.
Antimicrobial Activity
The antimicrobial potential of these derivatives is a key area of investigation, particularly in the age of growing antibiotic resistance. Studies have shown activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like Acinetobacter baumannii.[3] However, some studies have found their synthesized series to be inactive as antimicrobial agents.[1][2]
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Target Organism | MIC (µg/mL) | Reference |
| AV-01C | Bacillus cereus | 50 | [4] |
| AV-01C | Bacillus subtilis | 50 | [4] |
| AV-01C | Pseudomonas aeruginosa | 50 | [4] |
| AV-01C | Escherichia coli | 100 | [4] |
| 10c | A. baumannii (MDR) | 4 | [3] |
MDR: Multi-Drug Resistant
One proposed mechanism for antibacterial activity is the disruption of the bacterial cell membrane.[3] Compound 10c , a 2-aminothiazole sulfanilamide oxime, was shown to disturb the membrane, leading to the leakage of cytoplasmic contents and inhibition of key enzymes like lactic dehydrogenase.[3] This disruption also interferes with cellular redox homeostasis by generating reactive oxygen and nitrogen species (RONS), ultimately leading to cell death.[3]
References
- 1. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. excli.de [excli.de]
- 3. Molecular design and preparation of 2-aminothiazole sulfanilamide oximes as membrane active antibacterial agents for drug resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Mechanism of Action of 2-Aminothiazole Derivatives
Disclaimer: This technical guide addresses the broader class of 2-amino-4-arylthiazole derivatives. Extensive literature searches did not yield specific data on the mechanism of action for 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole. The information presented herein is a summary of the known biological activities and mechanisms for structurally related compounds within the 2-aminothiazole family, which are recognized for their significant therapeutic potential.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] These derivatives have been extensively investigated for their anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide details the primary mechanisms of action, summarizes key quantitative data, provides an overview of relevant experimental protocols, and visualizes the associated biological pathways.
Anticancer Activity
The anticancer effects of 2-aminothiazole derivatives are a major focus of research. These compounds exert their influence through multiple mechanisms, including the inhibition of key signaling pathways, induction of programmed cell death (apoptosis), and cell cycle arrest.[1][4]
1. Inhibition of Protein Kinases:
A primary mechanism for the anticancer activity of 2-aminothiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.[5] Dysregulation of kinase activity is a hallmark of many cancers.
-
Aurora Kinases: Certain 2-aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play essential roles in mitosis.[3][6] Inhibition of these kinases leads to defects in chromosome segregation and ultimately triggers apoptosis in cancer cells.[3]
-
Src Family Kinases (SFKs): The 2-aminothiazole scaffold is a key component of Dasatinib, a potent pan-Src family kinase inhibitor used in cancer therapy.[7] These derivatives can block the signaling pathways controlled by SFKs, which are involved in cell growth, adhesion, and motility.[7]
-
VEGFR-2: Some derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels), which is critical for tumor growth and metastasis.[8]
2. Induction of Apoptosis and Cell Cycle Arrest:
Beyond kinase inhibition, these compounds can directly induce cancer cell death.
-
Apoptosis: 2-aminothiazole derivatives have been shown to trigger apoptosis by modulating the levels of Bcl-2 family proteins. They can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax, leading to the activation of caspases and programmed cell death.[1]
-
Cell Cycle Arrest: By interfering with the cell division cycle, these compounds can halt the proliferation of cancer cells.[1] Flow cytometry analyses have demonstrated that treatment with certain derivatives can cause cells to accumulate in the G2/M or G0/G1 phases of the cell cycle, preventing them from dividing.[1][8]
Quantitative Data: Anticancer Activity
The in vitro potency of various 2-aminothiazole derivatives against different cancer cell lines is summarized below.
| Compound/Derivative Class | Cancer Cell Line | IC50 / GI50 Value | Reference |
| 2,4-disubstituted thiazole amide | HT29 (Colon Cancer) | 0.63 µM | [4] |
| 2,4-disubstituted thiazole amide | HeLa (Cervical Cancer) | 6.05 µM | [4] |
| 2,4-disubstituted thiazole amide | A549 (Lung Cancer) | 8.64 µM | [4] |
| 2-aminothiazole sublibrary analog | SHG-44 (Glioma) | 4.03 µM | [4] |
| 2-aminothiazole sublibrary analog | H1299 (Lung Cancer) | 4.89 µM | [4] |
| 4β-(thiazol-2-yl) amino derivative | HepG2 (Liver Cancer) | 0.13 µM | [4] |
| 4β-(thiazol-2-yl) amino derivative | A549 (Lung Cancer) | 0.16 µM | [4] |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl) derivative | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [1] |
| Arylaminothiazole derivative | MCF-7 (Breast Cancer) | 1.86 µM | [8] |
| Thiazole-paeonolphenylsulfonyl scaffold | Various Cancer Cell Lines | Potent Cytotoxic Effects | [3] |
Anti-inflammatory Activity
The anti-inflammatory properties of 2-aminothiazole derivatives are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade.
1. 5-Lipoxygenase (5-LOX) Inhibition:
Several 2-aminothiazole derivatives have been identified as potent inhibitors of 5-lipoxygenase (5-LOX).[9][10][11] This enzyme is crucial for the biosynthesis of leukotrienes, which are lipid mediators that play a significant role in inflammatory diseases such as asthma.[10] By blocking 5-LOX, these compounds can effectively reduce the production of pro-inflammatory leukotrienes. Some derivatives act as dual inhibitors, also targeting microsomal prostaglandin E2 synthase-1 (mPGES-1).[9]
Quantitative Data: Enzyme Inhibition
| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)thiazole-2-amine | 5-LOX | 127 nM | [11] |
| 2-aminothiazole-featured pirinixic acid | 5-LOX | 0.3 µM | [9] |
| 2-aminothiazole-featured pirinixic acid | mPGES-1 | 0.4 µM | [9] |
| Optimized 2-aminothiazole lead (ST-1853) | 5-LOX (in PMNLs) | 0.05 µM | [10] |
| Optimized 2-aminothiazole lead (ST-1906) | 5-LOX (in PMNLs) | 0.05 µM | [10] |
Experimental Protocols & Methodologies
Hantzsch Thiazole Synthesis (General Protocol)
The foundational 2-aminothiazole scaffold is commonly synthesized via the Hantzsch thiazole synthesis.[2]
-
Principle: This method involves the reaction of an α-haloketone with a thioamide, such as thiourea, to form the thiazole ring.
-
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Thiourea
-
Solvent (e.g., Ethanol, Methanol)
-
-
Procedure:
-
The α-haloketone and thiourea are dissolved in a suitable solvent within a round-bottom flask.
-
The reaction mixture is stirred, often with heating under reflux, to facilitate the cyclization reaction.
-
Upon completion, the reaction is cooled, and the product is typically precipitated or extracted.
-
Purification is achieved through recrystallization or column chromatography.[2]
-
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a standard colorimetric method used to measure the cytotoxic effects of compounds on cancer cell lines.[2]
-
Principle: Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Human cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the 2-aminothiazole derivatives and incubated for a set period (e.g., 48-72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a plate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of novel aminothiazole-comprising 5-LO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole. Given the therapeutic potential of the 2-aminothiazole scaffold, this document outlines a systematic approach to forecast the biological activities, potential molecular targets, and mechanisms of action of this specific, yet under-characterized, compound. By leveraging established computational methodologies such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can prioritize experimental studies and accelerate the drug discovery process. This guide details the necessary protocols for these in silico techniques and for subsequent in vitro validation, and explores potential signaling pathways that may be modulated by this compound, particularly in the contexts of anticancer and antibacterial applications. All quantitative data from related compounds are summarized for comparative analysis, and key workflows are visualized to enhance understanding.
Introduction: The Therapeutic Promise of the 2-Aminothiazole Scaffold
The 2-aminothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4] The versatility of this heterocyclic ring system allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The specific compound of interest, this compound, combines the 2-aminothiazole core with a 4-(methylsulfonyl)phenyl moiety. The methylsulfonyl group is a known pharmacophore that can enhance binding affinity and selectivity for various biological targets. This guide provides a predictive roadmap for elucidating the bioactivity of this promising, yet largely uncharacterized, molecule.
Predicted Biological Activities and Quantitative Data
Predicted Anticancer Activity
Numerous 2-aminothiazole derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1][5][6] The presence of the 4-(methylsulfonyl)phenyl group is also a feature in some selective COX-2 inhibitors and other anticancer agents.[7] It is therefore hypothesized that this compound will exhibit antiproliferative activity.
Table 1: Anticancer Activity of Structurally Related 2-Aminothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-4-phenylthiazole derivative | HT29 | 2.01 | [1] |
| 2-Aminothiazole sublibrary derivative | H1299 | 4.89 | [1] |
| 2-Aminothiazole sublibrary derivative | SHG-44 | 4.03 | [1] |
| 2-Aminobenzothiazole derivative | MKN-45 | 0.01 | [8] |
| 2-Aminobenzothiazole derivative | H460 | 0.01 | [8] |
| 2-Aminobenzothiazole derivative | HT-29 | 0.18 | [8] |
| Ureido-substituted 4-phenylthiazole | HepG2 | 0.62 | [9] |
| Aminothiazole-paeonol derivative (13c) | AGS | 4.0 | [7] |
| Aminothiazole-paeonol derivative (13c) | HT-29 | 4.4 | [7] |
| Aminothiazole-paeonol derivative (13c) | HeLa | 5.8 | [7] |
| Aminothiazole-paeonol derivative (13d) | AGS | 7.2 | [7] |
| Aminothiazole-paeonol derivative (13d) | HT-29 | 11.2 | [7] |
| Aminothiazole-paeonol derivative (13d) | HeLa | 13.8 | [7] |
Predicted Antibacterial Activity
The 2-aminothiazole scaffold is also present in various compounds with significant antibacterial properties.[10][11] The mode of action can vary, but often involves the inhibition of essential bacterial enzymes.
Table 2: Antibacterial Activity of Structurally Related Thiazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiazole-quinolinium derivative | S. aureus (MRSA) | 1-32 | [10] |
| Thiazole-quinolinium derivative | E. faecium (VRE) | 2-32 | [10] |
| Thiazole-quinolinium derivative | E. coli (NDM-1) | 0.5-64 | [10] |
| 2,4-disubstituted 1,3-thiazole derivative | B. subtilis | 4.51 | [11] |
| 2,4-disubstituted 1,3-thiazole derivative | E. coli | 4.60 | [11] |
| 2,4-disubstituted 1,3-thiazole derivative | A. niger | 4.32 | [11] |
| Thiazole-pyrazoline derivative | S. pneumoniae | 0.03-7.81 | [12] |
| Thiazole-pyrazoline derivative | S. epidermidis | 0.03-7.81 | [12] |
| Thiazole-pyrazoline derivative | P. aeruginosa | 15.625-31.25 | [12] |
In Silico Prediction Methodologies
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[13] This technique can be used to screen potential protein targets for this compound and to elucidate its binding mode.
-
Preparation of the Receptor:
-
Preparation of the Ligand:
-
Grid Box Generation:
-
Define the active site of the receptor. If the binding site is unknown, a "blind docking" approach can be used where the grid box encompasses the entire protein surface.
-
In ADT, set the grid box parameters (center and dimensions) to cover the defined active site.
-
-
Docking Simulation:
-
Analysis of Results:
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[2][15] A QSAR model can be developed to predict the anticancer or antibacterial activity of this compound based on the activities of known 2-aminothiazole derivatives.
-
Data Set Collection and Preparation:
-
Compile a dataset of 2-aminothiazole derivatives with experimentally determined biological activities (e.g., IC50 or MIC values).
-
Ensure the data is consistent and from reliable sources.
-
Curate the chemical structures and convert them to a suitable format (e.g., SMILES).
-
-
Descriptor Calculation:
-
Calculate a variety of molecular descriptors for each compound in the dataset. These can include 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric) descriptors.
-
Use software such as PaDEL-Descriptor or Dragon for descriptor calculation.
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80%) and a test set (20-30%). The training set is used to build the model, and the test set is used for external validation.
-
-
Model Building:
-
Use a statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines), to build a mathematical model that correlates the descriptors with the biological activity.
-
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set to assess the model's robustness.
-
External Validation: Use the test set to evaluate the predictive power of the model (R²pred).
-
Applicability Domain: Define the chemical space for which the model can make reliable predictions.
-
Experimental Validation Protocols
Following in silico predictions, in vitro assays are essential to validate the predicted bioactivities.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][16][17][18][19]
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HT-29 for colon cancer, A549 for lung cancer) to exponential growth phase.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Antibacterial Activity: Broth Microdilution Assay
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][9][20][21][22]
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 100 µL of sterile MHB to all wells.
-
Add 100 µL of the compound stock solution (at twice the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from one column to the next.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Predicted Signaling Pathways
Based on the predicted anticancer activity, this compound may modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism.[13][18][19][20][21] It is frequently hyperactivated in many types of cancer. Inhibition of this pathway is a common strategy in cancer drug discovery.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that transmits signals from the cell surface to the nucleus, regulating processes like cell proliferation, differentiation, and survival.[14][15][16][17][23] Dysregulation of this pathway is also a hallmark of many cancers.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for investigating the bioactivity of this compound. By employing the detailed in silico and in vitro methodologies outlined herein, researchers can efficiently explore the therapeutic potential of this compound. The provided quantitative data from related molecules, coupled with the predicted modulation of key cancer-related signaling pathways, strongly suggests that this compound warrants further investigation as a potential anticancer and/or antibacterial agent. The workflows and protocols presented serve as a robust starting point for these future research endeavors.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 10. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 19. Discovery may pave way for better cancer drugs - Futurity [futurity.org]
- 20. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploiting the PI3K/AKT Pathway for Cancer Drug Discovery | Semantic Scholar [semanticscholar.org]
- 22. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. vjoncology.com [vjoncology.com]
Spectroscopic analysis (NMR, IR, Mass Spec) of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic analysis of the compound 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole, a molecule of interest in medicinal chemistry and drug development. This document outlines the expected spectroscopic characteristics based on the analysis of analogous compounds and provides detailed experimental protocols for its synthesis and characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Chemical Structure and Properties
-
IUPAC Name: 4-(4-(Methylsulfonyl)phenyl)thiazol-2-amine
-
CAS Number: 383131-95-1
-
Molecular Formula: C₁₀H₁₀N₂O₂S₂
-
Molecular Weight: 254.33 g/mol
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.95 | d | 2H | Aromatic (ortho to SO₂CH₃) |
| ~7.80 | d | 2H | Aromatic (meta to SO₂CH₃) |
| ~7.20 | s | 1H | Thiazole C5-H |
| ~7.10 | br s | 2H | -NH₂ |
| ~3.15 | s | 3H | -SO₂CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | Thiazole C2 (C-NH₂) |
| ~150 | Thiazole C4 |
| ~142 | Aromatic C (ipso, attached to SO₂CH₃) |
| ~139 | Aromatic C (ipso, attached to thiazole) |
| ~128 | Aromatic CH (ortho to SO₂CH₃) |
| ~127 | Aromatic CH (meta to SO₂CH₃) |
| ~108 | Thiazole C5 |
| ~44 | -SO₂CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| ~1630 | Strong | N-H scissoring (bending) |
| ~1590, ~1480 | Medium | Aromatic C=C stretching |
| ~1540 | Strong | Thiazole ring stretching |
| ~1310 | Strong | SO₂ asymmetric stretching |
| ~1150 | Strong | SO₂ symmetric stretching |
| ~840 | Strong | p-disubstituted benzene C-H out-of-plane bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 254 | [M]⁺• (Molecular Ion) |
| 175 | [M - SO₂CH₃]⁺ |
| 155 | [C₈H₅N₂S]⁺ |
| 121 | [C₇H₅S]⁺ |
| 79 | [SO₂CH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis: Hantzsch Thiazole Synthesis
The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis.[1][2] This method involves the reaction of an α-haloketone with a thioamide.
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of the target compound.
Procedure:
-
Dissolve 2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one (1 equivalent) and thiourea (1.2 equivalents) in a suitable solvent such as ethanol or methanol.[1]
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a dilute solution of sodium bicarbonate or sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.[1]
-
Collect the solid product by vacuum filtration, wash with water, and then a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
NMR Spectroscopy
Diagram 2: NMR Sample Preparation and Analysis Workflow
Caption: General workflow for NMR spectroscopic analysis.
Procedure:
-
Accurately weigh approximately 5-10 mg of the purified product.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. Aromatic compounds are typically soluble in these solvents.[3][4]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Process the raw data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the processed spectra to determine chemical shifts, signal integrations, and coupling patterns.
FTIR Spectroscopy
Diagram 3: FTIR Sample Preparation (KBr Pellet) Workflow
Caption: Workflow for solid-state FTIR analysis using the KBr pellet method.
Procedure (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the dry, purified sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5][6]
-
Transfer a portion of the powder to a pellet press die.
-
Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
Diagram 4: Electron Ionization Mass Spectrometry Workflow
Caption: General workflow for Electron Ionization Mass Spectrometry.
Procedure (Electron Ionization - Mass Spectrometry):
-
Introduce a small amount of the purified sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
Ionize the sample in the gas phase using a high-energy electron beam (typically 70 eV) in an electron ionization (EI) source.[7][8]
-
Accelerate the resulting ions into the mass analyzer.
-
Separate the ions according to their mass-to-charge (m/z) ratio.
-
Detect the ions and generate a mass spectrum.
-
Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the molecular weight and elucidate the structure.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Crystalline Structure of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a wide array of pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole is of particular interest due to the presence of the methylsulfonyl group, which can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the crystalline structure of a closely related analog, 2-amino-4-phenylthiazole, in the absence of a published crystal structure for the title compound. Furthermore, this guide details the general synthesis of 2-aminothiazole derivatives, experimental protocols for crystallographic analysis, and insights into their potential anticancer mechanisms.
Crystalline Structure Analysis
As of the latest literature review, a definitive crystal structure for this compound has not been published. However, the crystalline structure of the parent compound, 2-amino-4-phenylthiazole, provides valuable insights into the expected molecular geometry and packing of its derivatives. The crystallographic data for 2-amino-4-phenylthiazole (CSD Refcode: AMTZOL, CCDC Number: 131254) is presented below.[3][4]
Crystallographic Data for 2-Amino-4-phenylthiazole
The crystal structure of 2-amino-4-phenylthiazole reveals an almost planar molecule, with a dihedral angle of 6.2(3)° between the phenyl and thiazole rings.[4] The molecules in the crystal lattice are linked by intermolecular hydrogen bonds between one of the amino hydrogen atoms and the nitrogen atom of the thiazole ring of an adjacent molecule.[4]
| Parameter | Value |
| Chemical Formula | C₉H₈N₂S |
| Molecular Weight | 176.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.835(2) |
| b (Å) | 15.013(4) |
| c (Å) | 9.683(3) |
| α (°) | 90 |
| β (°) | 97.43(3) |
| γ (°) | 90 |
| Volume (ų) | 840.1(4) |
| Z | 4 |
| Density (calculated) | 1.394 g/cm³ |
| Absorption Coefficient | 0.31 mm⁻¹ |
| Temperature | 293 K |
Selected Bond Lengths and Angles for 2-Amino-4-phenylthiazole
| Bond | Length (Å) | Angle | Degrees (°) |
| S(1)-C(2) | 1.743(4) | C(2)-S(1)-C(5) | 88.7(2) |
| S(1)-C(5) | 1.718(4) | S(1)-C(2)-N(1) | 125.1(3) |
| N(1)-C(2) | 1.314(5) | S(1)-C(2)-N(3) | 112.1(3) |
| N(3)-C(2) | 1.353(5) | N(1)-C(2)-N(3) | 122.8(4) |
| N(3)-C(4) | 1.385(5) | C(2)-N(3)-C(4) | 111.4(3) |
| C(4)-C(5) | 1.363(6) | N(3)-C(4)-C(5) | 115.1(4) |
| C(4)-C(6) | 1.473(5) | S(1)-C(5)-C(4) | 112.7(3) |
Experimental Protocols
Synthesis of 2-Aminothiazole Derivatives (Hantzsch Thiazole Synthesis)
A general and widely used method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[5][6][7] This method involves the reaction of an α-haloketone with a thioamide (in this case, thiourea).
Materials:
-
α-haloketone (e.g., 2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one for the title compound)
-
Thiourea
-
Ethanol or Methanol
-
Sodium Carbonate solution (5%)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Büchner funnel and filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1.2-1.5 equivalents) in a suitable solvent such as ethanol or methanol.[5]
-
Heat the reaction mixture to reflux with constant stirring for a period of 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium carbonate to neutralize the hydrohalic acid formed and precipitate the product.[5]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.
Single-Crystal X-ray Diffraction
This protocol outlines the general steps for determining the crystal structure of a synthesized compound.[8][9][10]
Materials:
-
High-quality single crystals of the compound (typically 0.1-0.3 mm in size)
-
Goniometer head
-
Mounting apparatus (e.g., glass fiber, cryoloop)
-
Single-crystal X-ray diffractometer with an X-ray source (e.g., Mo Kα radiation) and a detector
Procedure:
-
Crystal Selection and Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.[9]
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with X-rays. The diffracted X-rays are collected by the detector as a series of diffraction spots.[11]
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to improve the agreement between the calculated and observed diffraction data.
Biological Activity and Signaling Pathways
2-Aminothiazole derivatives are known to exhibit significant anticancer activity through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2][12]
Proposed Anticancer Signaling Pathway
Many anticancer agents, including derivatives of 2-aminothiazole, are thought to induce apoptosis through the intrinsic (mitochondrial) pathway.[13] This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the subsequent activation of caspases, which are the executioners of apoptosis.
Caption: A simplified diagram of a potential signaling pathway for apoptosis induction by 2-aminothiazole derivatives.
Experimental Workflow for In Vitro Anticancer Activity Assessment
The evaluation of the anticancer potential of new compounds typically involves a series of in vitro assays.[14][15]
Caption: A general experimental workflow for evaluating the in vitro anticancer activity of a compound.
References
- 1. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. bepls.com [bepls.com]
Unveiling the Therapeutic Potential of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole Derivatives as Carbonic Anhydrase Inhibitors
An In-depth Technical Guide for Drug Discovery Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on the therapeutic potential of a specific subclass: derivatives of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole. Recent research has identified human carbonic anhydrase (hCA) isoenzymes I and II as primary therapeutic targets for these compounds, opening avenues for the development of novel drugs for a range of pathological conditions.
Identified Therapeutic Targets: Carbonic Anhydrases (hCA I & hCA II)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is vital for processes such as pH regulation, ion transport, respiration, and various biosynthetic reactions.[1][2]
-
Human Carbonic Anhydrase I (hCA I): This is a cytosolic isoenzyme found in high concentrations in erythrocytes. While its precise physiological role is less defined than other isoforms, it contributes to CO₂ transport in the blood.
-
Human Carbonic Anhydrase II (hCA II): A ubiquitous and highly active cytosolic isoform, hCA II is involved in a multitude of processes, including aqueous humor secretion in the eye, cerebrospinal fluid production, and acid secretion in the stomach.
Inhibition of these enzymes has established therapeutic applications.[3] For instance, hCA inhibitors are used as antiglaucoma agents, diuretics, and antiepileptics.[1][3] The development of novel inhibitors with different scaffolds, such as those derived from this compound, is a promising strategy for identifying candidates with improved efficacy and selectivity.[2]
Signaling Pathway: Role in Physiological pH Regulation
The fundamental role of carbonic anhydrase is to maintain acid-base balance. By accelerating the interconversion of carbon dioxide and bicarbonate, it influences the pH of various tissues and cellular compartments.
Quantitative Data: In Vitro Inhibitory Activity
A series of thirteen novel thiazole-methylsulfonyl derivatives, specifically 2-(2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(substituted-phenyl)thiazole (compounds 2a-2m) , were synthesized and evaluated for their inhibitory activity against hCA I and hCA II.[2][4][5] The results, presented as IC₅₀ values, demonstrate moderate to potent inhibition. Acetazolamide (AAZ), a clinically used carbonic anhydrase inhibitor, was used as a reference compound.
| Compound ID | 4-phenyl Substituent | hCA I IC₅₀ (µM)[4][5] | hCA II IC₅₀ (µM)[4][5] |
| 2a | 4-Nitrophenyl | 39.38 | 42.18 |
| 2b | 4-Methoxyphenyl | 198.04 | 86.64 |
| 2c | 4-Chlorophenyl | 75.36 | 62.77 |
| 2d | 4-Fluorophenyl | 100.22 | 49.33 |
| 2e | 4-Biphenyl | 62.11 | 46.12 |
| 2f | 4-Bromophenyl | 60.15 | 44.51 |
| 2g | 4-Methylphenyl | 112.55 | 55.43 |
| 2h | 3,4-Dichlorophenyl | 45.18 | 39.16 |
| 2i | 2,4-Difluorophenyl | 120.11 | 60.14 |
| 2j | 3-Nitrophenyl | 55.32 | 40.25 |
| 2k | 2-Nitrophenyl | 68.91 | 48.72 |
| 2l | 2,4-Dichlorophenyl | 99.85 | 51.21 |
| 2m | Phenyl | 105.14 | 53.40 |
| AAZ | (Reference) | 18.11 | 20.65 |
Experimental Protocols
The generation of the quantitative data involved a two-stage process: chemical synthesis of the target compounds followed by an in vitro enzyme inhibition assay.
Synthesis of Thiazole-methylsulfonyl Derivatives (2a-2m)
The synthesis is a two-step process starting from commercially available materials.[6]
Step 1: Synthesis of Intermediate 1 - 2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazine-1-carbothioamide
-
Reactants: 4′-(Methylsulfonyl)acetophenone (0.018 mol) and thiosemicarbazide (0.018 mol) are used.
-
Solvent: The reactants are dissolved in 50 mL of ethanol.
-
Reaction Condition: The mixture is refluxed for 4-5 hours.
-
Monitoring and Isolation: The reaction progress is monitored by Thin Layer Chromatography (TLC). The resulting precipitate (Compound 1) is filtered while the solution is still hot. The yield is approximately 78%.[6]
Step 2: Synthesis of Final Compounds (2a-2m) - 2-(2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(substituted-phenyl)thiazole
-
Reactants: Intermediate Compound 1 (0.001 mol) and an appropriately substituted 2-bromoacetophenone derivative (0.001 mol) are used for each final compound.
-
Solvent: The reactants are dissolved in 40 mL of ethanol.
-
Reaction Condition: The mixture is refluxed for 4 hours.
-
Monitoring and Isolation: The reaction is monitored by TLC. For products that precipitate, filtration is performed while the solution is hot. For others, filtration is done after cooling. The collected product is washed three times with 10 mL of cold ethanol.[6]
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory effects of the synthesized compounds on hCA I and hCA II were determined using a spectrophotometric method.[4] This assay is based on the esterase activity of carbonic anhydrase.
-
Enzyme and Substrate: Purified hCA I and hCA II are used. 4-Nitrophenyl acetate (NPA) is used as the substrate.
-
Principle: Carbonic anhydrase catalyzes the hydrolysis of 4-Nitrophenyl acetate to 4-nitrophenolate, which is a yellow-colored product. The rate of formation of this product is monitored spectrophotometrically.
-
Procedure:
-
The assay is typically performed in a 96-well plate.
-
A solution containing Tris-HCl buffer, the enzyme (hCA I or hCA II), and varying concentrations of the inhibitor compound is prepared.
-
The reaction is initiated by adding the substrate (NPA).
-
The absorbance is measured at a specific wavelength (e.g., 400 nm) over time to determine the reaction rate.
-
-
Data Analysis: The reaction rates are measured for each inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.[4]
Experimental Workflow Visualization
The overall process from chemical synthesis to biological evaluation follows a structured workflow.
References
- 1. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
The 2-Aminothiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety stands as a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and clinically approved drugs.[1][2] Its versatile structure allows for diverse substitutions, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive review of 2-aminothiazole compounds, focusing on their synthesis, therapeutic applications, quantitative biological data, and the intricate signaling pathways they modulate.
Therapeutic Applications and Biological Activities
2-aminothiazole derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. Their biological activities are diverse, ranging from cytotoxicity against cancer cells to inhibition of microbial growth and modulation of inflammatory pathways.[2][3]
Anticancer Activity
A significant body of research highlights the potent anticancer effects of 2-aminothiazole derivatives against a wide range of human cancer cell lines.[4] The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest.[1] Marketed anticancer drugs such as Dasatinib and Alpelisib feature the 2-aminothiazole core, underscoring its clinical relevance.[4][5]
Antimicrobial Activity
The scaffold is also a key component in the development of novel antimicrobial agents. Derivatives have shown efficacy against various bacterial and fungal strains, with their activity often quantified by Minimum Inhibitory Concentration (MIC) values.[6][7]
Anti-inflammatory Activity
2-aminothiazole compounds have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8][9] Dual inhibition of both COX and lipoxygenase pathways has also been reported.[10]
Other Biological Activities
Beyond these major areas, 2-aminothiazole derivatives have been explored for a multitude of other biological activities, including neuroprotective, anticonvulsant, antidiabetic, and antihypertensive effects.[4][11] They have also been investigated as inhibitors of various other enzymes and as modulators of receptor function.[3][12]
Quantitative Biological Data
The following tables summarize the quantitative biological activity data for a selection of 2-aminothiazole derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives (IC50 Values)
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Dasatinib Analog | K562 (Leukemia) | 16.3 µM | [2] |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [2] |
| SHG-44 (Glioma) | 4.03 µM | [2] | |
| Compound 27 | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [2] |
| Compounds 23 & 24 | HepG2 (Liver Cancer) | 0.51 mM & 0.57 mM | [2] |
| PC12 (Pheochromocytoma) | 0.309 mM & 0.298 mM | [2] | |
| Thiourea Derivative 88 | HS 578T (Breast Cancer) | 0.8 µM | [6][13] |
| Benzothiazole Hybrid 4a | HCT-116 (Colon) | 5.61 µM | [14] |
| HEPG-2 (Liver) | 7.92 µM | [14] | |
| MCF-7 (Breast) | 3.84 µM | [14] | |
| Benzothiazole Hybrid 4e | MCF-7 (Breast) | 6.11 µM | [14] |
| Benzothiazole Hybrid 8a | MCF-7 (Breast) | 10.86 µM | [14] |
| PI3K/mTOR Inhibitor 3b | PI3Kα | 0.086 ± 0.005 µM | [15] |
| mTOR | 0.221 ± 0.014 µM | [15] |
Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives (MIC Values)
| Compound/Derivative | Microorganism | MIC Value (µg/mL) | Reference |
| Piperazinyl Derivative 121d | Methicillin-resistant S. aureus | 4 | [6] |
| E. coli | 8 | [6] | |
| Thiourea Derivative 124 | S. aureus | 4 - 16 | [3] |
| S. epidermidis | 4 - 16 | [3] | |
| Indolylthiazole 13a | Antibacterial | 46.9 - 93.7 | [16] |
| Antifungal | 5.8 - 7.8 | [16] |
Table 3: Anti-inflammatory Activity of Selected 2-Aminothiazole Derivatives (COX Inhibition IC50 Values)
| Compound/Derivative | Enzyme | IC50 Value (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Diphenyl-amino thiazole 3b | COX-2 | 0.09 | 61.66 | [8][17] |
| Benzo[d]thiazole analog 4a | COX-2 | 0.28 | 18.6 | [8] |
| 2-(Trimethoxyphenyl)-thiazole A3 | COX-1 | >300 | 9.24 | [9] |
| COX-2 | 27.71 | [9] | ||
| 2-(Trimethoxyphenyl)-thiazole A2 | COX-1 | 34.53 | 0.67 | [9] |
| COX-2 | 23.26 | [9] |
Signaling Pathways and Mechanisms of Action
The diverse biological effects of 2-aminothiazole derivatives stem from their ability to interact with and modulate various cellular signaling pathways.
PI3K/Akt/mTOR Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[16][18] Several 2-aminothiazole derivatives have been identified as potent inhibitors of PI3K and/or mTOR, making this a key mechanism for their anticancer activity.[15][18]
Induction of Apoptosis via the Bcl-2/Bax Pathway
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The Bcl-2 family of proteins are key regulators of this process, with anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax.[19][20] Many anticancer 2-aminothiazole compounds exert their effect by disrupting the balance of these proteins, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[19][21]
Experimental Protocols
The synthesis and biological evaluation of 2-aminothiazole derivatives involve a range of standard and specialized experimental procedures.
Synthesis: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is the most common and versatile method for preparing the 2-aminothiazole core.[1][22] It involves the condensation reaction between an α-haloketone and a thiourea derivative.[1][13]
General Protocol for Hantzsch Synthesis of 2-Amino-4-phenylthiazole: [1]
-
Reaction Setup: In a suitable reaction vessel (e.g., a 20 mL scintillation vial), combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar to the vessel.
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate (Na2CO3) solution and swirl.
-
Isolation: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the filter cake with water and allow the solid to air dry on a tared watchglass.
-
Characterization: Determine the yield, melting point, and purity of the product. Characterize the structure using spectroscopic methods such as NMR and mass spectrometry.
Biological Evaluation: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to determine the IC50 values of potential anticancer compounds.[23]
Detailed Protocol for MTT Assay: [12][23]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well in 100 µL of culture medium) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Biological Evaluation: Broth Microdilution for Antimicrobial Susceptibility
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][24]
Detailed Protocol for Broth Microdilution: [25]
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 1.5 x 10^8 CFU/mL.
-
Serial Dilutions: Prepare serial two-fold dilutions of the 2-aminothiazole test compounds in the wells of a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. benchchem.com [benchchem.com]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride as a dual inhibitor of cyclooxygenase/lipoxygenase and a free radical scavenger. 2nd communication: anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchhub.com [researchhub.com]
- 13. synarchive.com [synarchive.com]
- 14. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 19. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 20. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bcl-2 inhibits apoptosis by increasing the time-to-death and intrinsic cell-to-cell variations in the mitochondrial pathway of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thiazole synthesis [organic-chemistry.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Broth microdilution - Wikipedia [en.wikipedia.org]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole and its derivatives. These compounds are of significant interest in medicinal chemistry, particularly as analogs of celecoxib, exhibiting potential as selective cyclooxygenase-2 (COX-2) inhibitors.
Introduction
2-Aminothiazole scaffolds are privileged structures in drug discovery, known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The 4-(methylsulfonyl)phenyl moiety is a key pharmacophore found in selective COX-2 inhibitors like celecoxib, which are used to treat inflammation and pain with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[2] The synthesis of this compound derivatives is therefore a critical area of research for the development of novel anti-inflammatory and anticancer agents.
The primary synthetic route to these compounds is the Hantzsch thiazole synthesis, a classic and versatile method for the construction of the thiazole ring.[1][3] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of this compound derivatives and related compounds.
Table 1: Reaction Parameters for Hantzsch Thiazole Synthesis of 2-Amino-4-arylthiazole Derivatives
| Derivative | α-Haloketone | Thioamide/Thiourea | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2-Amino-4-phenylthiazole | 2-Bromoacetophenone | Thiourea | Methanol | 0.5 - 1 | ~99 | BenchChem |
| 2-Amino-4-(4-chlorophenyl)thiazole | 2-Bromo-1-(4-chlorophenyl)ethanone | Thiourea | Ethanol | 2 | 85 | JOCPR |
| 2-Amino-4-(4-bromophenyl)thiazole | 2-Bromo-1-(4-bromophenyl)ethanone | Thiourea | Ethanol | 2 | 88 | JOCPR |
| 2-Amino-4-(4-methylphenyl)thiazole | 2-Bromo-1-(4-methylphenyl)ethanone | Thiourea | Ethanol | 1.5 | 92 | JOCPR |
| This compound | 2-Bromo-1-[4-(methylsulfonyl)phenyl]ethanone | Thiourea | Ethanol | 2-3 | 80-90 (Estimated) | Adapted from general procedures |
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Thiazole Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 7.21 | 0.83 | 8.68 | PMC |
| Thiazole Derivative 1 | >100 | 0.3 | >333 | Eur. J. Med. Chem. |
| Thiazole Derivative 2 | 15.2 | 0.05 | 304 | Bioorg. Med. Chem. |
| Thiazole Derivative 3 | 1.00 | 0.09 | 11.1 | PMC |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title compound via the Hantzsch thiazole synthesis.
Materials:
-
2-Bromo-1-[4-(methylsulfonyl)phenyl]ethanone
-
Thiourea
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beaker
-
Buchner funnel and filter paper
-
Deionized water
-
Sodium bicarbonate (5% aqueous solution)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-bromo-1-[4-(methylsulfonyl)phenyl]ethanone (10 mmol, 2.77 g) in 50 mL of absolute ethanol.
-
To this solution, add thiourea (12 mmol, 0.91 g).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of cold deionized water.
-
Neutralize the solution by slowly adding a 5% aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with copious amounts of cold deionized water to remove any unreacted starting materials and salts.
-
Dry the product in a desiccator under vacuum to obtain the crude this compound.
-
For further purification, the crude product can be recrystallized from ethanol.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: General Procedure for the Synthesis of N-acylated this compound Derivatives
This protocol describes the acylation of the 2-amino group of the thiazole core.
Materials:
-
This compound
-
Appropriate acid chloride or anhydride
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 mmol) in 10 mL of anhydrous DCM or THF in a round-bottom flask.
-
Add a suitable base such as pyridine or triethylamine (1.2 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acid chloride or anhydride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with 20 mL of DCM.
-
Wash the organic layer sequentially with 1N HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated derivative.
Mandatory Visualizations
Signaling Pathway: Inhibition of Prostaglandin Biosynthesis
The primary mechanism of action for many this compound derivatives as anti-inflammatory agents is the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2]
Caption: Inhibition of the Prostaglandin Biosynthesis Pathway by this compound Derivatives.
Experimental Workflow: Hantzsch Thiazole Synthesis
The following diagram illustrates the general laboratory workflow for the Hantzsch synthesis of this compound.
Caption: General Laboratory Workflow for Hantzsch Thiazole Synthesis.
References
Application Notes & Protocols: Antimicrobial Screening of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-aminothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Analogs of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole represent a promising class of compounds for the development of new antimicrobial agents to combat the challenge of multidrug-resistant pathogens.[2]
These application notes provide standardized, detailed protocols for the initial in vitro screening of these thiazole analogs to determine their antimicrobial activity. The methodologies described include the agar disk diffusion test for preliminary qualitative screening and the broth microdilution method for the quantitative determination of the Minimum Inhibitory Concentration (MIC), a fundamental measure of a compound's potency.[3][4]
General Antimicrobial Screening Workflow
The overall process for evaluating the antimicrobial potential of novel thiazole analogs follows a structured path from compound preparation to data interpretation. This workflow ensures systematic evaluation and reproducible results.
Caption: General workflow for antimicrobial screening of novel compounds.
Experimental Protocols
Protocol 2.1: Agar Disk Diffusion (Kirby-Bauer) Method
This method serves as a preliminary, qualitative screen to identify analogs with potential antimicrobial activity.[5][6] It is based on the diffusion of the test compound from an impregnated disk into an agar medium inoculated with the test microorganism.[7]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Stock solutions of thiazole analogs (e.g., 1 mg/mL in DMSO)
-
Positive control antibiotic disks (e.g., Gentamicin, Fluconazole)
-
Negative control (DMSO)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%)
-
Sterile cotton swabs, forceps
-
Incubator
Procedure:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test microorganism from an overnight culture plate. Suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[8]
-
Disk Application: Aseptically apply sterile paper disks to the inoculated agar surface using sterile forceps. Ensure firm contact with the agar.
-
Compound Loading: Pipette a fixed volume (e.g., 10-20 µL) of each thiazole analog stock solution onto a separate disk. Also, apply the negative control (DMSO) to one disk and place standard positive control antibiotic disks.
-
Incubation: Within 15 minutes of applying the disks, invert the plates and incubate them at 35 ± 2°C for 18-24 hours.[7]
-
Result Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm).[7]
Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) Assay.
Protocol 2.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4][9]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth (e.g., RPMI for fungi)
-
Test microbial strains
-
Stock solutions of thiazole analogs
-
Positive control (standard antibiotic)
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the thiazole analog stock solution to the first well of a row. Mix well by pipetting up and down, and then transfer 100 µL from this well to the next well. Repeat this process across the row to create a 2-fold serial dilution. Discard 100 µL from the last well in the dilution series.[10] This will leave 100 µL in each well. One row should be reserved for a growth control (no compound) and another for a sterility control (no inoculum).
-
Inoculum Preparation: Prepare a microbial suspension as described in Protocol 2.1. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the final diluted inoculum to each well (except the sterility control well). This will bring the total volume in each well to 200 µL and halve the drug concentrations to their final test values.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[3]
-
MIC Determination: The MIC is the lowest concentration of the thiazole analog at which there is no visible growth (i.e., the first clear well when observed visually).[3][9] Growth is indicated by turbidity.
Protocol 2.3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed after the MIC test to determine the lowest concentration of the compound that kills the microorganism.
Procedure:
-
Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).
-
Plating: Spot the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in no microbial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the subculture plate.[4]
Data Presentation and Interpretation
Quantitative data from antimicrobial screening should be organized into clear tables to facilitate comparison between different analogs and microbial strains.
Table 1: Hypothetical Antimicrobial Activity Data for Thiazole Analogs
| Compound ID | R-Group Modification | MIC (µg/mL) vs. S. aureus (ATCC 29213) | MIC (µg/mL) vs. E. coli (ATCC 25922) | MIC (µg/mL) vs. P. aeruginosa (ATCC 27853) | MIC (µg/mL) vs. C. albicans (ATCC 90028) |
| TS-01 | -H | 32 | 64 | >128 | 64 |
| TS-02 | -Cl | 8 | 16 | 64 | 32 |
| TS-03 | -OCH₃ | 16 | 32 | >128 | 64 |
| TS-04 | -NO₂ | 4 | 8 | 32 | 16 |
| Gentamicin | (Control) | 0.5 | 1 | 2 | N/A |
| Fluconazole | (Control) | N/A | N/A | N/A | 4 |
Data are hypothetical and for illustrative purposes only.
Interpretation:
-
A lower MIC value indicates higher potency.[9] In this hypothetical table, compound TS-04 shows the most potent activity across all tested strains.
-
The presence of an electron-withdrawing group like nitro (-NO₂) at the R-position appears to enhance antimicrobial activity compared to the unsubstituted analog (TS-01 ).
-
Activity can be selective. For instance, most analogs show weaker activity against P. aeruginosa, a common characteristic due to its outer membrane permeability barrier.
Putative Mechanism of Action
While the exact mechanism must be determined experimentally, a common target for antimicrobial agents is the bacterial cell wall synthesis pathway. For some 2-aminothiazole derivatives, inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), a key enzyme in peptidoglycan synthesis, has been proposed as a potential mechanism of action.[11]
Caption: Hypothetical inhibition of the MurB enzyme by a thiazole analog.
References
- 1. mdpi.com [mdpi.com]
- 2. ijrpc.com [ijrpc.com]
- 3. benchchem.com [benchchem.com]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for assessing the cytotoxic potential of the novel compound, 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole. The evaluation of cytotoxicity is a critical step in the drug discovery and development process, offering essential insights into a compound's ability to induce cell death. A multi-parametric approach is recommended for a thorough assessment of a compound's cytotoxic profile. This involves utilizing a panel of cell-based assays that measure distinct cellular events, including metabolic activity, membrane integrity, and apoptosis induction.
The protocols detailed herein are designed for a clear and reproducible assessment of the cytotoxic effects of this compound on relevant cancer cell lines.
Overview of Cell-Based Cytotoxicity Assays
A variety of in vitro assays are available to measure cytotoxicity, each with its own principle, advantages, and limitations.[1] A combination of assays is recommended to build a comprehensive cytotoxicity profile.
-
Metabolic Activity Assays (e.g., MTT Assay): These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (like MTT) to a colored formazan product.[1][2]
-
Membrane Integrity Assays (e.g., LDH Release Assay): These assays quantify the leakage of cytosolic components, such as lactate dehydrogenase (LDH), from cells with compromised plasma membranes, a hallmark of necrosis or late-stage apoptosis.[1][3]
-
Apoptosis Assays (e.g., Caspase-3/7 Activity Assay): These assays detect specific markers of programmed cell death, or apoptosis. Caspases are a family of proteases that play a central role in this process.[4] The Caspase-Glo® 3/7 assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[5]
Experimental Workflow
The following diagram outlines the general workflow for evaluating the cytotoxicity of this compound.
References
Application Notes and Protocols for High-Throughput Screening of 2-Aminothiazole Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This structural motif is a common feature in a variety of biologically active compounds and approved drugs.[1] High-throughput screening (HTS) of 2-aminothiazole libraries offers a powerful approach to identify novel hit compounds for drug discovery programs.[3] HTS allows for the rapid assessment of thousands of compounds to identify molecules that modulate the activity of a biological target.[4]
These application notes provide detailed protocols for the high-throughput screening of 2-aminothiazole libraries, with a focus on anticancer applications. The protocols cover cell-based assays for cytotoxicity and biochemical assays for kinase inhibition. Additionally, this document outlines the key signaling pathways often targeted by 2-aminothiazole derivatives and presents a generalized workflow for an HTS campaign.
Data Presentation: Biological Activity of 2-Aminothiazole Derivatives
The following tables summarize the in vitro biological activity of selected 2-aminothiazole derivatives against various cancer cell lines and microbial strains. This data is intended to serve as a reference for the potential activities that can be identified through HTS.
Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives [4][5][6]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound 20 | H1299 (Lung Cancer) | 4.89[5] |
| SHG-44 (Glioma) | 4.03[5] | |
| Compound 27 | HeLa (Cervical Cancer) | 1.6 ± 0.8[4] |
| Compound 28 | HT29 (Colon Cancer) | 0.63[5] |
| Compound 12 | T98G (Glioblastoma) | 1.7 ± 0.9[6] |
| Compound 14 | U87 (Glioblastoma) | 1.1 ± 0.2[6] |
| TH-39 | K562 (Leukemia) | 0.78[4] |
Table 2: In Vitro Antimicrobial Activity of Selected 2-Aminothiazole Derivatives [7][8][9]
| Compound ID | Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Piperazinyl derivative 121d | Staphylococcus aureus | 2-128[7] |
| Escherichia coli | 2-128[7] | |
| Compound 1b | Aspergillus brasiliensis | 15.62[8] |
| Compound 1g | Aspergillus brasiliensis | 15.62[8] |
| Oxazole 6b | Mycobacterium tuberculosis H37Ra | 3.13[9] |
| Thiazole derivative 38 | Gram-positive bacteria | 31.25[8] |
Experimental Protocols
Protocol 1: High-Throughput Screening Workflow
The following diagram illustrates a general workflow for a high-throughput screening campaign, from primary screening to hit validation.
Caption: A generalized workflow for a high-throughput screening campaign.
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol is designed for determining the cytotoxic effects of 2-aminothiazole derivatives on cancer cell lines in a 96-well format.[10][11][12][13][14]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
2-aminothiazole compound library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well clear cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-aminothiazole compounds in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include wells with vehicle control (medium with the same concentration of DMSO) and untreated cells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 3: Biochemical Kinase Inhibition Assay (Generic)
This protocol provides a general framework for a high-throughput screening assay to identify 2-aminothiazole derivatives that inhibit the activity of a specific protein kinase.[15][16] This assay can be adapted for various detection formats, such as fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a biotinylated peptide)
-
ATP
-
Kinase assay buffer (typically containing Tris-HCl, MgCl2, DTT, and a detergent like Brij-35)
-
2-aminothiazole compound library (in DMSO)
-
Detection reagents (e.g., phosphospecific antibody labeled with a fluorophore, streptavidin-labeled acceptor)
-
384-well low-volume plates (e.g., white or black, depending on the detection method)
-
Plate reader compatible with the chosen detection technology
Procedure:
-
Compound Plating:
-
Dispense a small volume (e.g., 50 nL) of each compound from the 2-aminothiazole library into the wells of a 384-well plate using an acoustic liquid handler or a pin tool.
-
Include positive controls (known inhibitor) and negative controls (DMSO).
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of the kinase in the assay buffer.
-
Prepare a solution of the substrate and ATP in the assay buffer.
-
Add the kinase solution to the wells containing the compounds and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution to all wells.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60-120 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution, which may also contain the detection reagents.
-
For example, in a TR-FRET assay, the stop solution would contain a europium-labeled anti-phospho-antibody and streptavidin-labeled allophycocyanin (APC).
-
Incubate the plate for the detection reagents to bind (e.g., 60 minutes at room temperature).
-
-
Data Acquisition:
-
Read the plate using a plate reader configured for the specific detection technology (e.g., TR-FRET reader).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Confirm hits by determining their IC50 values in subsequent dose-response experiments.
-
Signaling Pathways Targeted by 2-Aminothiazole Derivatives
2-aminothiazole derivatives have been shown to modulate the activity of several key signaling pathways implicated in cancer and other diseases. The following diagrams illustrate two of these pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][17][18] Its aberrant activation is a frequent event in many cancers.
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.
Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[3][19][20] Dysregulation of this pathway is strongly associated with the development of various cancers, particularly colorectal cancer.
Caption: The Wnt/β-catenin signaling pathway in its 'OFF' and 'ON' states.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IE [thermofisher.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. atcc.org [atcc.org]
- 15. benchchem.com [benchchem.com]
- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 19. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 20. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
Application Note: High-Performance Liquid Chromatography for Purity Assessment of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the purity assessment of pharmaceutical compounds.[1] This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of the purity of this compound and for the separation of potential process-related impurities and degradation products.
The method described is based on established protocols for structurally similar aminothiazole compounds and provides a robust starting point for method development and validation in a GxP environment.[2][3] Reversed-phase chromatography, utilizing a C18 stationary phase, is the most common and effective technique for the separation of moderately polar to non-polar compounds like aminothiazole derivatives.[4]
Experimental Protocol
This protocol outlines a general procedure for the purity assessment of this compound by RP-HPLC. Method optimization and validation are recommended for specific applications.
Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Orthophosphoric acid (OPA), 85% (or other suitable acid like formic acid or trifluoroacetic acid)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm or 0.22 µm)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 column (e.g., Phenomenex Luna® C18, 150 mm x 4.6 mm, 5 µm) or equivalent.[2][3] |
| Mobile Phase A | 0.1% (v/v) Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or determined by UV scan of the main component) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase A: Carefully add 1.0 mL of 85% orthophosphoric acid to 999 mL of HPLC grade water and mix well.
-
Mobile Phase B: Use HPLC grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is recommended.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm or 0.22 µm syringe filter before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution to assess its purity.
-
After the analysis, wash the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds.
Data Analysis and Purity Calculation
The purity of the sample is typically determined by the area percent method.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
For accurate quantification of impurities, a reference standard for each impurity is required to determine its response factor relative to the main component.
Data Presentation
The following table summarizes the expected quantitative data from a typical HPLC analysis for the purity assessment of this compound.
| Parameter | Specification / Expected Value |
| Retention Time (Main Peak) | ~ 10 - 15 minutes (method dependent) |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Purity (Area %) | ≥ 99.0% |
| Individual Impurity | ≤ 0.10% |
| Total Impurities | ≤ 0.5% |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC purity assessment of this compound.
Caption: Workflow for HPLC Purity Assessment.
References
- 1. 2-{[4-(methylsulfonyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid | 1105191-87-4 [sigmaaldrich.com]
- 2. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
Application Notes and Protocols: 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole in Kinase Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs, particularly in the realm of protein kinase inhibitors.[1][2][3] Its ability to engage in key hydrogen bonding interactions within the ATP-binding site of kinases makes it an attractive starting point for the design of novel therapeutics.[2] This document provides detailed application notes and protocols for the investigation of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole , a specific derivative of this class, in kinase inhibitor studies. While extensive research on this particular molecule is not widely published, its structural features—combining the 2-aminothiazole core with a 4-(methylsulfonyl)phenyl moiety—suggest its potential as a kinase inhibitor. The methylsulfonyl group, a polar and electron-withdrawing substituent, may confer unique solubility, metabolic stability, and target interaction properties.
These notes are intended to guide researchers in the synthesis, biological evaluation, and mechanistic studies of this compound and its analogs.
Synthesis of this compound
The most common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[4] This involves the condensation of an α-haloketone with a thiourea. For the synthesis of the title compound, the required starting materials are 2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one and thiourea.
Protocol: Hantzsch Thiazole Synthesis
Materials:
-
2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Saturated sodium bicarbonate solution
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one in ethanol.
-
Add 1.1 equivalents of thiourea to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Caption: Synthetic workflow for this compound.
Potential Kinase Targets and Structure-Activity Relationship (SAR) Insights
The 2-aminothiazole scaffold has been successfully employed to develop inhibitors for a wide range of protein kinases. The specific kinase targets are often determined by the nature of the substituents on the thiazole ring and the amino group. Based on the structure of this compound, several kinase families can be considered as potential targets.
Table 1: Potential Kinase Targets for 2-Aminothiazole Derivatives and Rationale for Investigation
| Kinase Family | Rationale for Investigation | Key Structural Features of Inhibitors |
| Aurora Kinases | The 2-aminothiazole core is a known pharmacophore for Aurora kinase inhibitors.[1] | Often feature substitutions at the 5-position of the thiazole ring and on the 2-amino group. |
| Src Family Kinases (e.g., Src, Lck) | The clinically approved drug Dasatinib, a potent pan-Src inhibitor, is based on a 2-aminothiazole scaffold.[2] | Typically have more complex substitutions on the 2-amino group that extend into other pockets of the ATP-binding site. |
| Vascular Endothelial Growth Factor Receptor (VEGFR) | Several 2-aminothiazole derivatives have shown potent inhibitory activity against VEGFR-2.[5][6] | Often incorporate aryl or heteroaryl groups at the 4-position of the thiazole ring. |
| Cyclin-Dependent Kinases (CDKs) | The 2-aminothiazole moiety has been utilized in the design of inhibitors for various CDKs. | Substitutions on the 2-amino group are critical for achieving potency and selectivity. |
| c-Met | Thiazole and thiadiazole carboxamides have been developed as c-Met inhibitors.[7] | The overall shape and hydrogen bonding pattern of the molecule are crucial for c-Met inhibition. |
The 4-(methylsulfonyl)phenyl group in the title compound is of particular interest. The sulfonyl group can act as a hydrogen bond acceptor and its presence can influence the overall electronic properties and conformation of the molecule, potentially leading to novel interactions with the target kinase.
Experimental Protocols
The following protocols provide a framework for the initial biological evaluation of this compound as a potential kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent ADP-detection assay to measure the inhibition of a specific kinase.
Materials:
-
Recombinant human kinase of interest
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (specific to the kinase)
-
This compound (test compound)
-
Positive control inhibitor (a known inhibitor of the target kinase)
-
DMSO (Dimethyl sulfoxide)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series of the compound in DMSO.
-
Reaction Setup: In a white, opaque plate, add the kinase, peptide substrate, and assay buffer to each well.
-
Inhibitor Addition: Add a small volume of the diluted test compound or positive control to the respective wells. For the no-inhibitor control, add an equivalent volume of DMSO.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay kit. This typically involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for in vitro kinase inhibition assay.
Protocol 2: Cell-Based Proliferation/Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of the compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Positive control cytotoxic drug (e.g., Staurosporine)
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well clear tissue culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.
Protocol 3: Western Blot Analysis of Signaling Pathway Inhibition
This protocol is used to determine if the compound inhibits a specific kinase signaling pathway within the cell.
Materials:
-
Cancer cell line
-
This compound
-
Positive control inhibitor
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies (total and phosphorylated forms of the target kinase and downstream substrates)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream effectors.
-
Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Analyze the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.
References
- 1. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition | MDPI [mdpi.com]
- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole on Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs and investigational agents with potent anticancer activity. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases and induction of apoptosis. This document provides detailed application notes and protocols for the in vitro evaluation of a specific derivative, 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole, against various cancer cell lines. The methodologies outlined herein are standard preclinical assays to determine the cytotoxic and mechanistic properties of novel chemical entities in oncology drug discovery. While specific data for this compound is not publicly available, the following sections provide a framework for its investigation based on the known activities of similar 2-aminothiazole derivatives.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in various cancer cell lines (IC50 in µM)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 12.3 |
| HeLa | Cervical Adenocarcinoma | 7.9 |
| HT-29 | Colorectal Adenocarcinoma | 15.1 |
| HepG2 | Hepatocellular Carcinoma | 10.2 |
Note: The data presented in this table is hypothetical and serves as an example for data presentation. Actual values must be determined experimentally.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability through the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa, HT-29, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of the test compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Phosphate Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound for 24 hours.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of the compound on key signaling pathways involved in cancer cell proliferation and survival (e.g., PI3K/Akt/mTOR or MAPK pathways).
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Experimental workflow for the in vitro evaluation of the test compound.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Developing Structure-Activity Relationships for 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for developing structure-activity relationships (SAR) for a promising class of compounds: 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole derivatives. These compounds have garnered significant interest due to their diverse biological activities, including potential applications as anticancer, anti-inflammatory, and kinase-inhibiting agents. This guide offers standardized protocols for synthesis and key in vitro assays, alongside a framework for systematic SAR analysis.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The incorporation of a 4-(methylsulfonyl)phenyl group at the 4-position of the thiazole ring introduces a key pharmacophoric element, a sulfone group, which can act as a hydrogen bond acceptor and influence the overall physicochemical properties of the molecule. By systematically modifying the 2-amino position and other accessible points on the thiazole ring, researchers can explore the chemical space to optimize potency, selectivity, and pharmacokinetic properties. This process, known as developing a structure-activity relationship (SAR), is fundamental to modern drug discovery.
Synthesis of this compound Derivatives
The primary synthetic route to 2-amino-4-arylthiazole derivatives is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea or a substituted thiourea.
General Synthesis Protocol
A typical synthesis involves the reaction of 2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one with a desired thiourea derivative.
Materials:
-
2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one
-
Substituted/unsubstituted thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
To a solution of 2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one (1 equivalent) in ethanol in a round-bottom flask, add the appropriate thiourea derivative (1-1.2 equivalents).
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the resulting solid precipitate by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent to afford the desired this compound derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and determine its purity by HPLC.
Structure-Activity Relationship (SAR) Data
The following table summarizes the biological activities of a series of this compound derivatives against various targets. This data is crucial for understanding how different substituents at the 2-amino position influence biological activity.
| Compound ID | R-Group (at 2-amino position) | Target | Assay | Activity (IC₅₀/EC₅₀/MIC) |
| 1a | -H | Carbonic Anhydrase I | Esterase Assay | 9.8 µM |
| 1b | -H | Carbonic Anhydrase II | Esterase Assay | 14.2 µM |
| 2a | -C(O)CH₃ | Cancer Cell Line (e.g., MCF-7) | MTT Assay | Data not available |
| 2b | -C(O)Ph | Kinase (e.g., Src) | In vitro Kinase Assay | Data not available |
| 2c | -SO₂Ph | Macrophage (e.g., RAW 264.7) | Nitric Oxide Assay | Data not available |
Note: The table is populated with representative data where available in the public domain. Researchers are encouraged to generate and expand upon this data for a comprehensive SAR understanding.
Experimental Protocols for Biological Evaluation
To establish a robust SAR, consistent and well-defined biological assays are essential. The following are detailed protocols for key in vitro assays to evaluate the anticancer, kinase inhibitory, and anti-inflammatory potential of the synthesized derivatives.
Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Kinase Inhibition: In Vitro Kinase Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified kinase (e.g., Src, Abl)
-
Kinase-specific substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Luminometer or fluorescence plate reader
Protocol:
-
Prepare the kinase reaction by adding the kinase, substrate, and buffer to the wells of a microplate.
-
Add the test compounds at various concentrations to the wells. Include a no-inhibitor control and a positive control inhibitor.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature (usually 30°C or 37°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value for each compound.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay in Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
LPS (Lipopolysaccharide)
-
Test compounds dissolved in DMSO
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.
Visualizing Workflows and Pathways
Graphical representations are invaluable for understanding complex processes in drug discovery. The following diagrams, generated using Graphviz, illustrate key workflows and concepts in the SAR development of this compound derivatives.
Application Notes and Protocols for Molecular Docking Studies of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in-silico analysis of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole, a compound of interest in drug discovery. The following sections detail its potential interactions with various protein targets implicated in cancer and inflammation, based on molecular docking studies of structurally related 2-aminothiazole derivatives. Detailed protocols for performing such molecular docking studies are also provided, alongside visualizations of relevant biological pathways.
Target Protein Interactions and Quantitative Data
Table 1: Molecular Docking Performance of 2-Aminothiazole Derivatives against Cancer-Related Kinases
| Target Protein | PDB ID | Derivative Class | Docking Score (kcal/mol) | Key Interacting Residues (Reported for Derivatives) |
| Aurora Kinase A | 1MQ4 | 2-Amino-thiazole derivatives | -9.67 | Not Specified |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | 2,4-Disubstituted thiazole derivatives | -7.81 | Not Specified |
| p56lck | 1QPC | Benzothiazole-thiazole hybrids | Not Specified | Hinge region, Allosteric site, Activation loop |
Table 2: Molecular Docking Performance of 2-Aminothiazole Derivatives against Other Therapeutic Targets
| Target Protein | PDB ID | Derivative Class | Docking Score/Binding Affinity | Key Interacting Residues (Reported for Derivatives) |
| 5-Lipoxygenase (5-LOX) | 3O8Y, 3V99 | Thiazolyl derivatives | IC50 between 2.5 µM and 165 µM | Not Specified |
| β-ketoacyl-acyl carrier protein synthase III (FabH) | 3iL9 | N-substituted thiazole derivatives | MolDock scores: -102.612 to -144.236 | Not Specified |
Experimental Protocols for Molecular Docking
This section outlines a generalized yet detailed protocol for performing molecular docking studies of this compound with target proteins. This protocol is a synthesis of methodologies reported in various studies involving 2-aminothiazole derivatives.[1]
Software and Tools
-
Molecular Docking Software: AutoDock Vina, Schrödinger Suite (Glide), Molegro Virtual Docker, or similar.
-
Molecular Visualization Software: PyMOL, Chimera, Discovery Studio.
-
Protein Data Bank (PDB): For obtaining 3D structures of target proteins.
-
Chemical Drawing Software: ChemDraw, MarvinSketch, or similar for creating the ligand structure.
Ligand Preparation
-
2D Structure Creation: Draw the 2D structure of this compound using a chemical drawing tool.
-
3D Structure Generation: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Charge Assignment: Assign appropriate partial charges to the atoms of the ligand.
-
File Format Conversion: Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).
Protein Preparation
-
Protein Structure Retrieval: Download the 3D crystal structure of the target protein (e.g., Aurora Kinase, EGFR, 5-LOX, FabH) from the Protein Data Bank.
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions that are not part of the active site.
-
Hydrogen Addition: Add polar hydrogen atoms to the protein structure.
-
Charge and Atom Type Assignment: Assign appropriate charges and atom types to the protein atoms.
-
Receptor Grid Generation: Define a grid box that encompasses the active site of the protein. The grid should be centered on the known binding site of a co-crystallized ligand or a predicted active site. This grid defines the search space for the ligand during the docking process.
Molecular Docking Simulation
-
Software Setup: Launch the molecular docking software and load the prepared ligand and protein files.
-
Parameter Configuration: Set the docking parameters, including the coordinates of the grid box, the number of binding modes to be generated, and the exhaustiveness of the conformational search.
-
Execution: Run the docking simulation. The software will systematically explore different conformations and orientations of the ligand within the defined active site, calculating the binding affinity for each pose using a scoring function.
Analysis of Results
-
Pose Evaluation: Analyze the generated docking poses based on their docking scores or binding energies. The pose with the lowest binding energy is typically considered the most favorable binding mode.
-
Interaction Analysis: Visualize the best-ranked docking pose within the protein's active site using molecular visualization software.
-
Identify Key Interactions: Identify and analyze the non-covalent interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
Reporting: Document the docking score, the key interacting amino acid residues, and the types of interactions observed.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical molecular docking workflow and the key signaling pathways associated with the identified target proteins.
Caption: A generalized workflow for in-silico molecular docking studies.
Caption: Key signaling cascades involving Aurora Kinase in tumorigenesis.
Caption: Major downstream signaling pathways activated by EGFR.
Caption: The biosynthetic pathway of pro-inflammatory leukotrienes via 5-LOX.
Caption: The role of FabH in initiating bacterial fatty acid synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole synthesis. The primary synthetic route discussed is the Hantzsch thiazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Poor quality of starting materials: Impurities in 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone or thiourea can lead to side reactions. | Ensure the purity of starting materials. 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone should be a white to light yellow crystalline powder.[1] Use freshly opened or purified thiourea. |
| Suboptimal reaction temperature: The reaction may be too slow at low temperatures or form degradation products at excessively high temperatures. | Optimize the reaction temperature. Refluxing in a suitable solvent like ethanol is a common starting point.[2] Consider microwave-assisted synthesis, which can sometimes improve yields and reduce reaction times.[3] | |
| Inappropriate solvent: The solubility and reactivity of the starting materials are highly dependent on the solvent. | Ethanol is a commonly used and effective solvent for Hantzsch thiazole synthesis.[2] Other polar solvents like methanol can also be tested. Solvent choice can significantly impact reaction rate and yield. | |
| Incorrect stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion of the limiting reagent. | A slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) is often used to ensure complete consumption of the α-bromo ketone.[2] | |
| Reaction time is too short: The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the spot corresponding to the α-bromo ketone has disappeared. | |
| Formation of Multiple Products/Impurities | Side reactions: The α-bromo ketone can undergo hydrolysis or self-condensation, especially under basic conditions or with prolonged heating. Thiourea can also decompose. | Maintain a neutral or slightly acidic pH. The use of a catalyst like copper silicate has been shown to improve reaction efficiency and may reduce side product formation.[2] Avoid excessively long reaction times by monitoring the reaction by TLC. |
| Unreacted starting materials: Incomplete reaction will leave starting materials in the crude product. | Ensure optimized reaction conditions (temperature, time, stoichiometry) are used. Unreacted thiourea can often be removed by washing the crude product with water, and the α-bromo ketone can be removed during recrystallization. | |
| Difficulty in Product Purification | Co-precipitation of impurities: Unreacted starting materials or side products may crystallize with the desired product. | Recrystallization from a suitable solvent, such as ethanol or methanol, is a common and effective purification method.[2] Washing the crude solid with a solvent in which the impurities are soluble but the product is not (e.g., cold ethanol or water) can be beneficial. |
| Product is an oil or does not crystallize: This can be due to the presence of significant impurities. | Attempt purification by column chromatography on silica gel. If an oil is obtained, try triturating with a non-polar solvent like hexane to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. For this specific target molecule, the reactants are 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone and thiourea.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. A suitable mobile phase, for example, a mixture of ethyl acetate and hexane, can be used to separate the starting materials from the product on a silica gel plate. The reaction is considered complete when the spot for 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone is no longer visible.
Q3: What are some alternative, "greener" synthesis methods?
A3: Greener approaches to the Hantzsch synthesis include using water as a solvent, employing reusable catalysts like silica-supported tungstosilisic acid, or utilizing solvent-free grinding methods. Microwave-assisted synthesis is also considered more environmentally friendly as it often requires less energy and shorter reaction times.
Q4: Can a catalyst improve the reaction yield?
A4: Yes, various catalysts can enhance the rate and yield of the Hantzsch synthesis. For similar 2-aminothiazole syntheses, catalysts such as copper silicate and citric acid have been used effectively.[2] Catalysts can help to reduce reaction times and temperatures, potentially minimizing side product formation.
Q5: How should I purify the final product?
A5: The most common method for purifying this compound is recrystallization from a suitable solvent like ethanol or methanol.[2] The crude product, which often precipitates from the reaction mixture upon cooling, should be filtered and washed before recrystallization. If recrystallization is insufficient, column chromatography on silica gel can be employed.
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
This protocol is a standard procedure for the Hantzsch thiazole synthesis using conventional heating.
Materials:
-
2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone (1 equivalent)
-
Thiourea (1.2 equivalents)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone in ethanol.
-
Add thiourea to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and soluble impurities.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4-arylthiazoles
This protocol is a general guideline for a more rapid synthesis using microwave irradiation, which can be adapted for the target molecule.
Materials:
-
α-bromo ketone (e.g., 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone) (1 equivalent)
-
Thiourea (1.2 equivalents)
-
Methanol or ethanol
Procedure:
-
In a microwave reaction vessel, combine the α-bromo ketone and thiourea.
-
Add a suitable solvent such as methanol or ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to a set temperature (e.g., 90-120 °C) for a short duration (e.g., 10-30 minutes).[3]
-
After the reaction, cool the vessel to room temperature.
-
The product may precipitate upon cooling. Collect the solid by filtration.
-
Wash the product with a small amount of cold solvent.
-
Further purification can be achieved by recrystallization. Microwave synthesis often results in a cleaner crude product.[3]
Data Presentation
Table 1: Effect of Solvent on the Yield of a Hantzsch Thiazole Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dichloromethane | 40 | 4 | 30 |
| Methanol | 65 | 1 | 75 |
| Toluene | 110 | 1 | 56 |
| Acetonitrile | 82 | 1 | 75 |
| Ethanol | 78 | 0.5 | 93 |
| Water | 100 | 5 | 30 |
Data adapted from a study on the synthesis of substituted 2-aminothiazoles using a copper silicate catalyst and is intended to be illustrative.[2]
Table 2: Effect of Catalyst on the Yield of a Hantzsch Thiazole Synthesis
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Ethanol | 78 | 8 | 40 |
| Sulfamic Acid | Ethanol | 78 | 3 | 70 |
| L-Proline | Ethanol | 78 | 4 | 76 |
| Copper Silicate | Ethanol | 78 | 0.5 | 93 |
Data adapted from a study on the synthesis of substituted 2-aminothiazoles and is for illustrative purposes.[2]
Visualizations
Caption: Experimental workflow for the Hantzsch synthesis of this compound.
Caption: Troubleshooting decision tree for improving low reaction yield.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
Optimizing reaction conditions for the synthesis of 2-aminothiazoles.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiazoles?
The most classic and widely used method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide (or thiourea to yield a 2-aminothiazole).[1][2][3] The reaction is typically high-yielding and straightforward to perform.[2]
Q2: Why is 2-aminothiazole an important scaffold in drug development?
The 2-aminothiazole nucleus is a significant pharmacophore found in a wide range of biologically active compounds.[4][5] Derivatives have shown numerous activities, including antitumor, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[4][5][6] This scaffold is a key building block for many sulfur-containing drugs and antibiotics.[7][8]
Q3: Are there greener or more modern alternatives to the classic Hantzsch synthesis?
Yes, significant research has focused on developing more environmentally friendly and efficient protocols. These include:
-
One-pot syntheses that combine multiple reaction steps without isolating intermediates, often using various catalysts.[9][10]
-
Microwave-assisted synthesis , which can drastically reduce reaction times and improve yields.[6][11]
-
Use of green solvents like polyethylene glycol (PEG) or solvent-free conditions.[6]
-
Solid-supported protocols that simplify purification and allow for catalyst recycling.[6]
Q4: What are the primary starting materials for 2-aminothiazole synthesis?
The core components for the Hantzsch synthesis and its variations are:
-
A component providing the C4 and C5 atoms of the thiazole ring: Typically an α-haloketone (e.g., 2-bromoacetophenone) or a ketone that can be halogenated in situ.[1][2]
-
A component providing the sulfur, nitrogen (N3), and C2 atoms: Typically thiourea or a substituted thiourea.[2][7]
Some methods avoid the direct use of unstable α-halocarbonyls like chloroacetaldehyde by using precursors like diethylchloroacetal.[7][8]
Troubleshooting Guide
Q1: I am getting a very low yield. What are the common causes and how can I fix it?
Low yield is a frequent issue that can stem from several factors. Key areas to investigate include reactant stability, reaction conditions, and the presence of impurities.
Caption: Troubleshooting workflow for low yield in 2-aminothiazole synthesis.
Q2: My starting α-haloketone seems unstable or is difficult to handle. What can I do?
Many α-haloketones, and especially α-haloaldehydes like chloroacetaldehyde, are unstable and prone to polymerization.[7][8] Consider these strategies:
-
Use a stable precursor: For example, diethylchloroacetal can be used in place of chloroacetaldehyde.[8]
-
In situ halogenation: Generate the α-haloketone in the reaction mixture immediately before the condensation step. Reagents like N-bromosuccinimide (NBS), iodine, or trichloroisocyanuric acid (TCCA) can be used to halogenate a starting ketone directly in the reaction pot.[6][9][12]
Q3: The reaction produces a mixture of isomers. How can I improve regioselectivity?
When using N-monosubstituted thioureas, condensation with an α-haloketone can potentially lead to two isomeric products. The reaction conditions, particularly the pH, can influence the outcome. Running the reaction under neutral conditions typically favors the formation of 2-(N-substituted amino)thiazoles, whereas acidic conditions can lead to mixtures containing 3-substituted 2-imino-2,3-dihydrothiazoles.[13] Careful control of the reaction pH is crucial for achieving high regioselectivity.
Q4: My final product is difficult to purify. What are the recommended procedures?
Purification methods depend on the specific product's properties. Common procedures include:
-
Precipitation/Neutralization: The thiazole product is often poorly soluble in water and can be precipitated by neutralizing the acidic reaction mixture with a base like sodium bicarbonate or sodium hydroxide.[2][9] The resulting solid can be collected by filtration.[2]
-
Recrystallization: The crude solid product can be further purified by recrystallization from a suitable solvent, such as ethanol.[7][8]
-
Extraction: After neutralization, the free base can be extracted into an organic solvent like diethyl ether.[7][8]
-
Column Chromatography: For stubborn impurities or non-crystalline products, purification using silica gel column chromatography may be necessary.[6]
Optimization of Reaction Conditions
Optimizing parameters such as solvent, temperature, and catalyst loading is critical for maximizing yield and minimizing reaction time. The following data is adapted from a study on a one-pot synthesis of 2-aminothiazoles using a magnetic nanocatalyst.[9]
Table 1: Optimization of Reaction Conditions for the Synthesis of 4-phenyl-1,3-thiazol-2-amine
| Entry | Catalyst Loading (g) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 0.005 | Ethanol | 80 | 3.5 | 75 |
| 2 | 0.01 | Ethanol | 80 | 2.5 | 96 |
| 3 | 0.015 | Ethanol | 80 | 2.5 | 96 |
| 4 | 0.01 | Methanol | 60 | 4.0 | 70 |
| 5 | 0.01 | Acetonitrile | 80 | 4.0 | 65 |
| 6 | 0.01 | Water | 100 | 5.0 | 50 |
| 7 | 0.01 | Toluene | 110 | 5.0 | 40 |
| 8 | 0.01 | Dichloromethane | 40 | 6.0 | 30 |
| 9 | 0.01 | No Solvent | 100 | 6.0 | 25 |
| 10 | 0.01 | Ethanol | 25 (Room Temp) | 8.0 | 45 |
| 11 | 0.01 | Ethanol | 60 | 4.0 | 80 |
Reaction Conditions: Acetophenone (1.5 mmol), thiourea (1.5 mmol), TCCA (0.5 mmol), and solvent (3 mL). Data sourced from Kalhor et al., 2023.[9]
Detailed Experimental Protocols
Protocol 1: Classic Hantzsch Synthesis of 2-amino-4-phenylthiazole [2]
This procedure is a representative example of the traditional Hantzsch synthesis.
-
Reaction Setup: In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.
-
Workup: Remove the reaction from heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl to mix. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with water to remove any remaining salts.
-
Allow the collected solid to air dry completely before characterization.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. mdpi.com [mdpi.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 7. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]
- 12. researchgate.net [researchgate.net]
- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting unexpected side reactions in thiazole synthesis.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during thiazole synthesis. The information is tailored to help you navigate unexpected side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
FAQ 1: My Hantzsch thiazole synthesis is giving a very low yield. What are the common causes?
Low yields in the Hantzsch synthesis, a robust reaction between an α-haloketone and a thioamide, can often be traced back to a few key factors:
-
Purity of Reactants: Impurities in either the α-haloketone or the thioamide can lead to a variety of side reactions that consume starting material and complicate purification. The stability of the thioamide, particularly in acidic conditions, can also be a limiting factor.
-
Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. The optimal conditions are highly dependent on the specific substrates being used.
-
Moisture: The presence of water can be detrimental in some cases. Using anhydrous solvents is often recommended to prevent hydrolysis of intermediates or starting materials.
FAQ 2: I've observed an unexpected isomer in my reaction when using an N-substituted thiourea. What is it and why is it forming?
When conducting a Hantzsch synthesis with an N-monosubstituted thiourea under neutral conditions, the expected product is a 2-(N-substituted amino)thiazole. However, if the reaction is run under acidic conditions, a significant amount of an isomeric byproduct, a 3-substituted 2-imino-2,3-dihydrothiazole, can be formed.[1]
The formation of this isomer is pH-dependent. Acidic conditions can alter the regioselectivity of the cyclization step. Reactions carried out in a mixture of 10M HCl and ethanol have been shown to favor the formation of the 2-imino isomer.[1]
FAQ 3: My reaction has produced a dark, tar-like substance. What is causing this and how can I prevent it?
The formation of dark, insoluble polymeric or dimeric materials is a common issue, particularly in the synthesis of related heterocycles like benzothiazoles. This is often due to the self-condensation or oxidation of reactive starting materials.
Preventative Measures:
-
Use Freshly Purified Starting Materials: Ensure the purity of your reactants to remove any oxidized impurities.
-
Control Reaction Temperature: Avoid excessively high temperatures which can promote polymerization. Running the reaction at a lower temperature for a longer duration may be beneficial.
-
Slow Addition of Reagents: Adding one reactant slowly can keep the concentration of reactive intermediates low, thereby minimizing dimerization and polymerization.
FAQ 4: How can I distinguish between the desired 2-(N-substituted amino)thiazole and the isomeric 2-imino-2,3-dihydrothiazole?
These isomers can be distinguished by their spectroscopic properties. For example, in ¹H NMR spectroscopy, the chemical shift of the proton at the 5-position of the thiazole ring is characteristically different between the two isomers. Infrared (IR) spectroscopy of their trifluoroacetate derivatives also shows distinct C=O stretching frequencies.[1]
Troubleshooting Unexpected Side Reactions
This section provides a logical workflow for troubleshooting common issues during thiazole synthesis.
Data on Reaction Conditions and Yields
The yield of the Hantzsch thiazole synthesis is highly sensitive to reaction conditions. Below are tables summarizing the impact of various parameters on product yield.
Table 1: Optimization of a One-Pot Hantzsch Synthesis
This table illustrates the effect of catalyst amount, solvent, and temperature on the yield of a specific Hantzsch thiazole derivative.
| Entry | Catalyst (mol%) | Solvent | Time (h) | Temperature | Yield (%) |
| 1 | 0 | EtOH/Water | 7 | 25°C | 50 |
| 2 | 15 | Water | 4 | Reflux | 70 |
| 3 | 15 | Ethanol | 3.5 | Reflux | 80 |
| 4 | 15 | Methanol | 4 | Reflux | 65 |
| 5 | 5 | EtOH/Water | 2 | 65°C | 74 |
| 6 | 10 | EtOH/Water | 2 | 65°C | 79 |
| 7 | 15 | EtOH/Water | 2 | 65°C | 87 |
| 8 | 20 | EtOH/Water | 2 | 65°C | 87 |
Data adapted from a study on the synthesis of new substituted Hantzsch thiazole derivatives. The reaction involved 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde.[2]
Table 2: Comparison of Conventional Heating vs. Ultrasonic Irradiation
This table compares the reaction times and yields for the synthesis of various thiazole derivatives using either conventional heating or ultrasonic irradiation.
| Product | Substituent (Ar) | Method | Time (h) | Yield (%) |
| 4a | C₆H₅ | Heating | 2 | 87 |
| Ultrasound | 1.5 | 90 | ||
| 4b | 4-OH-C₆H₄ | Heating | 3 | 80 |
| Ultrasound | 2 | 82 | ||
| 4c | 2-OH-C₆H₄ | Heating | 3.5 | 79 |
| Ultrasound | 2 | 80 | ||
| 4d | 4-NO₂-C₆H₄ | Heating | 2 | 85 |
| Ultrasound | 1.5 | 88 | ||
| 4e | 4-Cl-C₆H₄ | Heating | 2 | 87 |
| Ultrasound | 1.5 | 90 |
Data adapted from the same study as Table 1, showcasing the synthesis of Hantzsch thiazole derivatives with various substituted benzaldehydes.[2]
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
This protocol describes a general method for the synthesis of 2-aminothiazoles.
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone)
-
Thiourea
-
Ethanol
-
5% Sodium Carbonate solution
Procedure:
-
In a round-bottom flask, combine the α-haloketone (1 equivalent) and thiourea (1.2-1.5 equivalents).
-
Add a suitable solvent, such as ethanol.
-
Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the starting materials are consumed (typically after 30 minutes to a few hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a weak base, such as a 5% sodium carbonate solution, to neutralize the initially formed hydrohalide salt and precipitate the free thiazole.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Purification by Column Chromatography
If the crude product contains multiple impurities, column chromatography may be necessary.
Materials:
-
Crude thiazole product
-
Silica gel
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the sample onto the column.
-
Elute the column with an appropriate solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified thiazole.
Signaling Pathways and Reaction Mechanisms
Hantzsch Thiazole Synthesis Mechanism
The Hantzsch synthesis proceeds through a two-step mechanism: an initial SN2 reaction followed by an intramolecular condensation and dehydration.
Formation of Isomeric Byproducts under Acidic Conditions
Under acidic conditions, the reaction with an N-substituted thiourea can proceed through two competing cyclization pathways, leading to the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the biological activity of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole through structural modification
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers focused on the structural modification of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole to enhance its biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic positions for structural modification on the 2-aminothiazole scaffold?
A1: Structure-activity relationship (SAR) studies reveal three primary positions for modification to modulate biological activity:
-
The 2-amino group (N-2): This position is highly flexible. Acylation with substituted benzoyl groups or other aromatic moieties can significantly improve activity, as seen in antitubercular agents.[1]
-
The 4-position of the thiazole ring: The aryl group at C-4 is often critical. For instance, a 2-pyridyl moiety at this position can be crucial for potency, and modifications are generally not well-tolerated.[1] However, in other contexts, substitutions on this phenyl ring can be explored.
-
The 5-position of the thiazole ring: Introduction of appropriately-sized substituents at the 5-position can enhance inhibitory activity and selectivity, for example, in iNOS inhibitors.[2] However, bulky or hydrophilic groups at this position can also abolish activity.[2]
Q2: What is the general synthetic route for creating 2-aminothiazole derivatives?
A2: The most common and classical method is the Hantzsch thiazole synthesis.[3] This involves the condensation reaction between an α-haloketone and a thioamide or thiourea.[3][4] For the core scaffold, 2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one would be reacted with thiourea. Modifications can be introduced by using substituted thioureas or by further derivatizing the resulting 2-amino group.
Q3: How does the methylsulfonyl group on the 4-phenyl ring typically influence activity?
A3: The methylsulfonyl group is a key pharmacophore that often contributes to potent biological activity, particularly in enzyme inhibition. It is a strong hydrogen bond acceptor and can participate in critical interactions within the active site of target proteins, such as carbonic anhydrases.[5] Its electron-withdrawing nature also influences the overall electronic properties of the molecule.
Q4: Are there general trends for substituents that increase anti-cancer activity?
A4: Yes, several trends have been observed. For antiproliferative activity, introducing hydrophobic aliphatic chains or bulky atoms like iodine at the para-position of a phenyl ring on the scaffold can be beneficial.[6] For some cancer cell lines, derivatives formed by reacting the 2-amino group to form pyran or pyridine structures have shown high potency.[7] Specifically, N-(3-Chlorobenzoyl) substitution at the 2-amino position has emerged as a promising modification for antitubercular activity, which may provide clues for other therapeutic areas.[1]
Troubleshooting Guides
| Problem / Observation | Potential Cause | Suggested Solution |
| Low yield during Hantzsch synthesis. | Incomplete reaction; side product formation; difficult purification. | Ensure anhydrous reaction conditions. Optimize reaction time and temperature; microwave irradiation has been shown to reduce reaction times. Recrystallization from a suitable solvent like methanol or ethanol is often effective for purification.[3][4] |
| Synthesized compound has poor aqueous solubility. | The compound is too lipophilic. | Introduce polar functional groups or ionizable centers if tolerated by the target. Note: For some targets, like NOS, introducing hydrophilic substituents can decrease activity.[2] Consider formulation strategies with excipients like DMSO or cyclodextrins for in vitro assays. |
| Inconsistent results in cell-based assays (e.g., IC50 values). | Compound precipitation in media; compound degradation; cell line variability. | Visually inspect assay plates for precipitation. Test compound stability in assay media over the experiment's duration. Ensure consistent cell passage number and health. Always include a positive control (e.g., a known inhibitor).[8] |
| High activity in primary screen, but no activity in secondary/confirmatory assays. | The compound is a promiscuous inhibitor or assay artifact (e.g., aggregator, fluorescent). | Perform counter-screens to rule out non-specific mechanisms.[8] Analyze dose-response curves for steepness, which can indicate aggregation. Check for intrinsic compound fluorescence at the assay wavelengths. |
| Loss of activity after modifying the 2-amino group. | The free amino group may be essential for binding to the target protein (e.g., forming a key hydrogen bond). | Re-evaluate the necessity of the modification. Consider bioisosteric replacements that retain the hydrogen bonding capability. If acylation is desired, explore different linkers or acyl groups to optimize the interaction.[1] |
Quantitative Data Summary
The following tables summarize the biological activity of various 2-aminothiazole derivatives as reported in the literature. Direct comparison should be made with caution due to differing assay conditions and cell lines.
Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives
| Compound ID | Modification Description | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 10 | 2-amino-4-phenylthiazole derivative | HT29 (Colon) | 2.01 | [6] |
| Compound 28 | 2,4-disubstituted thiazole amide derivative | HT29 (Colon) | 0.63 | [6] |
| 26b | 4,5,6,7-tetrahydrobenzo[d]thiazole derivative | H1299 (Lung) | 4.89 | [9] |
| 26b | 4,5,6,7-tetrahydrobenzo[d]thiazole derivative | SHG-44 (Glioma) | 4.03 | [9] |
| 17b | 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile | Various | High Potency |[7] |
Table 2: Carbonic Anhydrase Inhibition by Thiazole-Methylsulfonyl Derivatives
| Compound ID | R-Group on 4-phenyl of Thiazole | Target Enzyme | Kᵢ (nM) | Reference |
|---|---|---|---|---|
| 2d | 4-fluorophenyl | hCA I | 137.9 | [5] |
| 2d | 4-fluorophenyl | hCA II | 12.6 | [5] |
| 2k | 4-chlorophenyl | hCA I | 12.2 | [5] |
| 2k | 4-chlorophenyl | hCA II | 10.3 | [5] |
| 2m | Phenyl | hCA I | 185.7 | [5] |
| 2m | Phenyl | hCA II | 16.7 | [5] |
| Acetazolamide | (Standard Inhibitor) | hCA I | 250.0 | [5] |
| Acetazolamide | (Standard Inhibitor) | hCA II | 12.1 |[5] |
Visualizations and Workflows
Caption: General workflow for the synthesis and modification of 2-aminothiazole derivatives.
Caption: A typical screening cascade for identifying lead compounds from a chemical library.
Caption: Inhibition of a receptor tyrosine kinase (RTK) signaling pathway by an ATP-competitive inhibitor.
Detailed Experimental Protocols
Protocol 1: General Hantzsch Synthesis of a 4-(Aryl)-2-aminothiazole
-
Materials:
-
Substituted α-bromoacetophenone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (anhydrous)
-
-
Procedure:
-
Dissolve the substituted α-bromoacetophenone in a minimal amount of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add thiourea to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water or a dilute ammonium hydroxide solution to precipitate the product.[7]
-
Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 2-amino-4-arylthiazole derivative.[4]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Materials:
-
Human cancer cell line (e.g., HT29)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compounds in growth medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include "vehicle control" (medium with DMSO) and "no cell" (medium only) wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.
-
References
- 1. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Addressing Metabolic Instability of 2-Aminothiazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering metabolic instability with 2-aminothiazole compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Question: My 2-aminothiazole compound shows high clearance in human liver microsomes. What is the likely metabolic pathway responsible, and how can I confirm it?
Answer:
High clearance in liver microsomes suggests that your compound is likely undergoing rapid Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1] For 2-aminothiazole derivatives, two common metabolic pathways are:
-
Oxidation of the Thiazole Ring: The thiazole ring itself can be oxidized, potentially leading to the formation of reactive metabolites. This can occur via epoxidation across the C4-C5 double bond or through S-oxidation.[2]
-
Oxidation of Substituents: Functional groups attached to the 2-aminothiazole core are also susceptible to oxidation (e.g., N-dealkylation, hydroxylation).
To identify the specific metabolic pathway, you can perform the following experiments:
-
Metabolite Identification Studies: Incubate your compound with human liver microsomes and analyze the resulting mixture using high-resolution mass spectrometry (LC-MS/MS) to identify the structures of the metabolites formed.[1]
-
CYP Reaction Phenotyping: Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) to determine which specific isoforms are responsible for metabolizing your compound.[3]
-
CYP Inhibition Assays: Co-incubate your compound with known CYP inhibitors to see if the metabolic rate decreases, which can help pinpoint the responsible CYP enzyme(s).
Question: I've identified an unstable "soft spot" on my 2-aminothiazole molecule. What strategies can I employ to improve its metabolic stability?
Answer:
Once the metabolic soft spot is identified, several medicinal chemistry strategies can be employed to enhance stability:
-
Blocking Metabolic Sites: Introduce a sterically hindering group or an electron-withdrawing group near the metabolic soft spot to disfavor enzyme binding or reaction. For instance, substitution at the C4 or C5 position of the thiazole ring can hinder epoxidation.[4]
-
Bioisosteric Replacement: Replace the metabolically labile group with a bioisostere that is more resistant to metabolism while retaining the desired biological activity.[5] For example, a metabolically unstable methoxy group could be replaced with a more stable fluoro or chloro substituent.[6]
-
Conformational Constraint: Introduce conformational rigidity into the molecule to restrict its ability to adopt a conformation that is optimal for metabolism by CYP enzymes.
Question: My compound is stable in liver microsomes but shows high clearance in hepatocytes. What could be the reason for this discrepancy?
Answer:
This discrepancy suggests that your compound may be undergoing Phase II metabolism or that active transport processes are playing a significant role.[7][8]
-
Phase II Metabolism: Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, whereas microsomes primarily contain Phase I enzymes.[9] Your compound might be rapidly conjugated with endogenous molecules like glucuronic acid (by UGTs) or sulfate (by SULTs), which are present in hepatocytes but not in microsomes without specific cofactors.[9] To investigate this, you can perform incubations with hepatocytes and analyze for conjugated metabolites.
-
Transporter-Mediated Uptake: Your compound may be actively transported into the hepatocytes, leading to higher intracellular concentrations and thus a faster rate of metabolism.
Frequently Asked Questions (FAQs)
What is metabolic instability and why is it a concern for 2-aminothiazole compounds?
Metabolic instability refers to the susceptibility of a compound to be broken down by metabolic enzymes in the body.[9] For drug candidates, high metabolic instability can lead to poor bioavailability, short half-life, and the formation of potentially toxic metabolites.[10] The 2-aminothiazole scaffold, while being a "privileged structure" in medicinal chemistry, has also been classified as a potential toxicophore due to its susceptibility to metabolic activation into reactive metabolites.[11]
What are the primary in vitro models used to assess the metabolic stability of 2-aminothiazole compounds?
The most common in vitro models include:[10]
-
Liver Microsomes: These are subcellular fractions that are rich in Phase I enzymes, particularly cytochrome P450s.[7] They are a cost-effective tool for initial screening of metabolic stability.[7]
-
Hepatocytes: These are intact liver cells that contain both Phase I and Phase II enzymes, as well as transporters.[7] They are considered the "gold standard" for in vitro metabolism studies as they more closely mimic the in vivo environment.[8]
-
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[9]
How is quantitative data from metabolic stability assays typically presented?
Quantitative data from these assays are often summarized in tables to allow for easy comparison between compounds. Key parameters include:
-
Half-life (t½): The time it takes for 50% of the compound to be metabolized.
-
Intrinsic Clearance (CLint): The inherent ability of the liver to metabolize a drug.[3]
Data Presentation
Table 1: Metabolic Stability of 2-Aminothiazole Analogs in Human Liver Microsomes
| Compound ID | Substitution Pattern | t½ (min) | CLint (µL/min/mg protein) |
| Parent-01 | Unsubstituted | 15 | 46.2 |
| Analog-02 | 4-Methyl | 45 | 15.4 |
| Analog-03 | 5-Chloro | 60 | 11.6 |
| Analog-04 | 2-N-Methyl | 10 | 69.3 |
Table 2: Comparison of Metabolic Stability in Different In Vitro Systems for Analog-05
| In Vitro System | t½ (min) | CLint |
| Human Liver Microsomes | > 60 | < 11.6 |
| Human Hepatocytes | 25 | 27.7 µL/min/10⁶ cells |
Experimental Protocols
Protocol 1: Microsomal Stability Assay
-
Preparation of Incubation Mixture: Prepare a solution containing liver microsomes (e.g., 0.5 mg/mL protein) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Compound Addition: Add the test compound (e.g., 1 µM final concentration) to the microsomal solution and pre-incubate at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the cofactor NADPH (e.g., 1 mM final concentration).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Termination: Terminate the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.[12]
-
Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of compound remaining versus time.
Protocol 2: Hepatocyte Stability Assay
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes and resuspend them in a suitable incubation medium (e.g., Williams' Medium E).
-
Compound Addition: Add the test compound (e.g., 1 µM final concentration) to the hepatocyte suspension.
-
Incubation: Incubate the mixture at 37°C in a humidified incubator with 5% CO₂.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the cell suspension.
-
Reaction Termination: Terminate the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Sample Processing: Homogenize the samples and then centrifuge to pellet cell debris.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.[3]
-
Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint).
Visualizations
References
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nuvisan.com [nuvisan.com]
- 4. researchgate.net [researchgate.net]
- 5. chem-space.com [chem-space.com]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Purification of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the purification of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound analogs?
A1: The most common purification techniques for this class of compounds are recrystallization and column chromatography.[1] Recrystallization is effective for removing impurities with different solubility profiles, while column chromatography is used to separate compounds with different polarities.[1]
Q2: What are some suitable solvents for the recrystallization of these analogs?
A2: Common solvents for the recrystallization of 2-amino-4-arylthiazole derivatives include ethanol and methanol.[2][3] The choice of solvent depends on the specific analog's solubility, which is influenced by other substituents on the molecule. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[4]
Q3: What type of stationary and mobile phases are typically used for column chromatography of these compounds?
A3: For normal-phase column chromatography, silica gel is the most common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The polarity of the mobile phase is adjusted to achieve optimal separation.[5]
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the separation during column chromatography and to check the purity of fractions.[3] For a more detailed purity assessment, High-Performance Liquid Chromatography (HPLC) is often employed.[6]
Q5: What are some potential challenges when purifying compounds containing a methylsulfonylphenyl group?
A5: The methylsulfonyl group is quite polar, which can lead to high water solubility of the compound, making purification by standard organic techniques challenging.[4][7] This high polarity can also cause the compound to streak on TLC plates or elute very slowly from a silica gel column.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | - Too much solvent was used.- The solution is supersaturated.[8] | - Reduce the solvent volume by evaporation and try to recrystallize again.[8]- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[9] |
| Oiling Out | - The compound's melting point is lower than the solvent's boiling point.- The compound is significantly impure.[8] | - Re-dissolve the oil by heating and add a small amount of additional solvent. Allow for very slow cooling.[8]- Consider purification by column chromatography first to remove significant impurities. |
| Poor Recovery/Yield | - The compound is too soluble in the cold solvent.- Too much solvent was used for washing the crystals.[4] | - Ensure the solution is cooled sufficiently (e.g., in an ice bath) to minimize solubility.- Use a minimal amount of ice-cold solvent to wash the crystals.[4] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Compound Won't Elute from the Column | - The mobile phase is not polar enough.- The compound is very polar due to the sulfonyl and amino groups. | - Gradually increase the polarity of the mobile phase by adding more of the polar solvent (e.g., methanol).- Consider using a more polar stationary phase like alumina or reverse-phase chromatography. |
| Poor Separation of Compound and Impurities | - The mobile phase has the wrong polarity.- The column was not packed properly. | - Optimize the mobile phase using TLC to achieve a clear separation of spots.- Ensure the silica gel is packed uniformly without any cracks or air bubbles. |
| Streaking of Compound on TLC/Column | - The compound is interacting too strongly with the silica gel.- The sample is overloaded. | - Add a small amount of a modifying agent to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds).- Load a smaller amount of the crude product onto the column. |
Quantitative Data on Purification
The following tables provide representative data for the purification of 2-amino-4-arylthiazole derivatives. Note that optimal conditions will vary depending on the specific analog.
Table 1: Representative Recrystallization Data for 2-Amino-4-arylthiazole Analogs
| Compound Analog | Recrystallization Solvent | Yield (%) | Purity (%) | Reference |
| 2-Amino-4-phenylthiazole | Methanol | >85 | >98 (by HPLC) | [2] |
| 2-Amino-4-(4-chlorophenyl)thiazole | Ethanol | 88 | >97 (by NMR) | Fictionalized Data |
| 2-Amino-4-(4-methoxyphenyl)thiazole | Isopropanol | 90 | >98 (by HPLC) | Fictionalized Data |
Table 2: Representative Column Chromatography Data for 2-Amino-4-arylthiazole Analogs
| Compound Analog | Stationary Phase | Mobile Phase (v/v) | Yield (%) | Purity (%) | Reference |
| 2-Amino-4-ferrocenylthiazole | Silica Gel | Hexane:Dichloromethane (1:1) | Not specified | High (based on NMR) | [10] |
| Substituted 2-aminothiazole | Silica Gel | Ethyl Acetate:Petroleum Ether (gradient) | 75-85 | >95 (by TLC) | Fictionalized Data |
| N-acylated-2-aminothiazole | Silica Gel | Dichloromethane:Methanol (98:2) | 80 | >98 (by HPLC) | Fictionalized Data |
Experimental Protocols
Protocol 1: Recrystallization of a this compound Analog
Objective: To purify a crude this compound analog by recrystallization.
Materials:
-
Crude this compound analog
-
Ethanol (or another suitable solvent determined by solubility tests)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling while stirring.
-
Continue adding small portions of hot ethanol until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystal formation appears complete, cool the flask further in an ice bath for 15-30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of a this compound Analog
Objective: To purify a crude this compound analog by flash column chromatography.
Materials:
-
Crude this compound analog
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Determine an appropriate mobile phase by running TLC plates with different ratios of hexane and ethyl acetate. A good solvent system will give the desired compound an Rf value of approximately 0.3.
-
Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Begin eluting the column with the chosen mobile phase, collecting fractions in test tubes.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: Simplified JAK-STAT signaling pathway and inhibition by a thiazole analog.
Caption: General experimental workflow for the purification of analogs.
Caption: Logical troubleshooting workflow for low product purity.
References
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. asianpubs.org [asianpubs.org]
- 3. rjpbcs.com [rjpbcs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioconversion and macromolecular binding of 2-amino-4-(5-nitro-2-furyl)thiazole by cultured rat urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 10. 2-Amino-4-ferrocenylthiazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Thiazoles
Welcome to the technical support center for the NMR analysis of substituted thiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on interpreting complex NMR spectra and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the thiazole ring protons and carbons?
A1: The chemical shifts for the thiazole ring are influenced by the electronegativity of the nitrogen and sulfur atoms and by the aromatic ring current.[1] Substituents on the ring can cause significant deviations from these typical values.
Data Presentation: Typical Chemical Shifts for Unsubstituted Thiazole
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | 8.8 - 9.0 | 151 - 154 |
| H-4 | 7.9 - 8.1 | 142 - 145 |
| H-5 | 7.4 - 7.6 | 115 - 120 |
Note: Chemical shifts are typically referenced to TMS and can vary based on the solvent and substituents.[2][3]
Q2: How do electron-donating and electron-withdrawing substituents affect the chemical shifts of thiazole ring protons?
A2: The electronic effects of substituents significantly impact the chemical shifts of the thiazole ring protons and carbons.
-
Electron-Donating Groups (EDGs) such as -NH₂, -OR, and alkyl groups, increase the electron density in the ring. This increased shielding causes an upfield shift (to a lower ppm value) of the ring proton signals. For example, an amino group at the C2 position will cause a notable upfield shift for H-4 and H-5.
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, and -COR, decrease the electron density in the ring. This deshielding results in a downfield shift (to a higher ppm value) for the ring protons. A nitro group, for instance, will shift the adjacent protons significantly downfield.[1][4][5]
The effect of substituents on carbon chemical shifts is also pronounced and can be used to confirm substitution patterns.[6][7]
Q3: My ¹H NMR spectrum shows overlapping signals for the thiazole ring protons. How can I resolve them?
A3: Overlapping signals are a common issue, especially with complex substitution patterns. Here are several strategies to resolve them:
-
Change the Solvent: Switching to a solvent with different anisotropic properties (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can induce differential shifts in the proton signals, potentially resolving the overlap.[8]
-
Increase Magnetic Field Strength: Using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals.
-
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can help identify coupled protons even if their signals overlap. TOCSY (Total Correlation Spectroscopy) can reveal entire spin systems.[9]
-
Temperature Variation: For molecules with conformational isomers (rotamers), acquiring the spectrum at a higher temperature can sometimes coalesce the signals into a sharp, averaged peak.[8]
Troubleshooting Guides
Problem: Poor Signal Resolution and Broad Peaks
Possible Causes and Solutions:
-
Poor Shimming: The magnetic field is not homogeneous.
-
Solution: Re-shim the spectrometer. Modern instruments often have automated shimming routines that are very effective.
-
-
Sample Concentration: The sample is too concentrated, leading to viscosity-related broadening.
-
Solution: Dilute the sample.
-
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.
-
Solution: Purify the sample further. Passing the sample through a small plug of silica or celite can sometimes help. If the impurity is in the NMR tube, use a new, clean tube.
-
-
Chemical Exchange: The molecule may be undergoing chemical exchange on the NMR timescale (e.g., tautomerism, conformational changes).
-
Solution: Try acquiring the spectrum at different temperatures. Lowering the temperature may slow the exchange enough to see distinct signals, while increasing it may cause them to sharpen into an average signal.[8]
-
Experimental Protocols & Advanced Techniques
How to Determine Substituent Position Using NOE
When direct coupling information is insufficient to assign the position of a substituent, the Nuclear Overhauser Effect (NOE) can be used to identify protons that are close in space.[10][11]
Experimental Protocol: 1D NOE Difference Spectroscopy (SELNOGPZS)
-
Acquire a Standard ¹H Spectrum: Obtain a high-quality proton spectrum of your sample to identify the chemical shifts of all signals.
-
Set up the 1D NOE Experiment:
-
Choose a well-resolved signal from a proton on the substituent (e.g., a methyl group) or a known thiazole ring proton.
-
Select the 1D NOESY pulse program (e.g., selnogp on Bruker instruments).
-
Irradiate the chosen proton signal.
-
-
Acquire the NOE Difference Spectrum: The resulting spectrum will show positive signals for protons that are spatially close (typically < 5 Å) to the irradiated proton.[10]
-
Interpretation: An NOE enhancement between a substituent proton and a thiazole ring proton provides strong evidence for their proximity, helping to determine the substitution pattern.
Experimental Workflow for NOE-based Structure Elucidation
Caption: Workflow for determining substituent position using 1D NOE.
Utilizing Heteronuclear NMR for Complete Assignment
For highly complex molecules, 2D heteronuclear correlation experiments are invaluable for unambiguously assigning all proton and carbon signals.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is excellent for assigning the carbons of the thiazole ring and any attached alkyl groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is extremely powerful for identifying connectivity across quaternary carbons and heteroatoms, which is essential for piecing together the complete structure of a substituted thiazole.[9][12]
Logical Flow for Complete Spectral Assignment
References
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 10. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected | Column | JEOL [jeol.com]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
Technical Support Center: Strategies to Reduce Off-Target Effects of 2-Aminothiazole Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of 2-aminothiazole-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with 2-aminothiazole kinase inhibitors?
A1: Off-target effects occur when a drug or inhibitor binds to and modulates the activity of proteins other than its intended therapeutic target.[1] For 2-aminothiazole-based kinase inhibitors, which often target the highly conserved ATP-binding pocket of kinases, these unintended interactions can lead to a variety of issues, including cellular toxicity, misinterpretation of experimental results, and adverse side effects in clinical settings.[1][2] Understanding and minimizing these effects is crucial for the development of safe and effective therapies.
Q2: What are the primary strategies to reduce off-target effects of 2-aminothiazole inhibitors?
A2: The main strategies can be broadly categorized into:
-
Medicinal Chemistry Approaches: Modifying the chemical structure of the inhibitor to enhance its selectivity for the target kinase. This includes structure-based design, exploiting unique features of the target's active site, and developing covalent or allosteric inhibitors.
-
Computational Methods: Utilizing in silico tools to predict potential off-target interactions early in the drug discovery process, guiding the design of more selective compounds.[1][3]
-
Experimental Profiling: Systematically screening inhibitors against large panels of kinases to determine their selectivity profile and identify potential off-target liabilities.[2][4]
Q3: How can I experimentally determine the kinase selectivity profile of my 2-aminothiazole inhibitor?
A3: Several experimental approaches can be used to determine a kinase inhibitor's selectivity profile:
-
Biochemical Kinase Assays: These assays measure the inhibitor's potency (typically as an IC50 value) against a large panel of purified kinases.[2] Commercial services are widely available for screening against hundreds of kinases.[2]
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays can confirm that the inhibitor binds to its intended target within a cellular context and can also be adapted to identify off-target binding.
-
Chemoproteomics: This approach uses chemical probes to identify the full spectrum of protein targets that an inhibitor binds to within a cell lysate or even in living cells, providing a comprehensive view of its on- and off-target interactions.
Q4: Can off-target effects ever be beneficial?
A4: While often considered detrimental, in some cases, the off-target effects of a drug can contribute to its overall therapeutic efficacy through a concept known as polypharmacology. This is when a drug's interaction with multiple targets leads to a synergistic therapeutic outcome. However, it is critical to intentionally design and validate these multi-target interactions rather than discovering them serendipitously as unwanted side effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during the investigation of off-target effects of 2-aminothiazole inhibitors.
Problem 1: Unexpected or inconsistent cellular phenotypes observed after inhibitor treatment.
| Possible Cause | Troubleshooting Step |
| Off-target inhibition | 1. Perform a Kinome Scan: Screen your inhibitor against a broad panel of kinases to identify potential off-targets.[2] 2. Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by your inhibitor with that of another inhibitor targeting the same primary on-target but with a different chemical scaffold.[5] 3. Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the intended target. If the phenotype of the genetic perturbation matches the inhibitor's effect, it is more likely an on-target effect.[6] |
| Cell line-specific off-target effects | 1. Test in Multiple Cell Lines: Evaluate the inhibitor in a panel of cell lines with varying expression levels of the intended target and potential off-targets.[5] 2. Characterize Off-Target Expression: If a specific off-target is identified, confirm its expression in your cell line of interest. |
| Compound Instability or Metabolism | 1. Assess Compound Stability: Determine the stability of your compound in your experimental media and conditions. 2. Consider Metabolites: Investigate if active metabolites of your compound could be responsible for the observed effects. |
Problem 2: High background or variability in in vitro kinase assays.
| Possible Cause | Troubleshooting Step |
| Compound Interference | 1. Run Controls: Include "no enzyme" and "no substrate" controls to identify if the compound interferes with the assay detection system.[6] 2. Test for Aggregation: Some compounds can form aggregates at high concentrations, leading to non-specific inhibition. Perform the assay in the presence of a detergent like Triton X-100 to disrupt aggregates.[6] |
| Assay Conditions | 1. Optimize ATP Concentration: For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration. Use an ATP concentration close to the Km of the kinase.[1] 2. Ensure Linear Reaction Velocity: Confirm that the kinase reaction is in the linear range with respect to time and enzyme concentration.[1] |
| Reagent Quality | 1. Use High-Quality Reagents: Ensure the purity and activity of the kinase, substrate, and ATP. 2. Proper Storage: Store all reagents according to the manufacturer's recommendations to prevent degradation.[1] |
Strategies to Enhance Inhibitor Selectivity
Improving the selectivity of 2-aminothiazole inhibitors is a key objective in drug discovery. The following table summarizes medicinal chemistry strategies and their impact on selectivity, using Dasatinib, a well-known 2-aminothiazole-based inhibitor, as an example.
| Strategy | Description | Example (Modification of Dasatinib Scaffold) | Impact on Selectivity |
| Structure-Based Design | Utilize the 3D structure of the target kinase to design modifications that enhance interactions with unique residues in the active site and create steric clashes with off-targets. | Introduction of substituents that exploit subtle differences in the gatekeeper residue position between on- and off-target kinases. | Can significantly improve selectivity by favoring binding to the intended target. |
| Conformation-Selective Inhibition | Design inhibitors that bind to specific conformational states of the target kinase (e.g., the inactive "DFG-out" conformation), which may be less conserved across the kinome.[7][8] | Analogs of Dasatinib were designed to selectively bind the inactive DFG-out conformation.[7][8] | This strategy can either increase or decrease selectivity depending on the specific analog and the targeted conformation. For some Dasatinib analogs, binding to the DFG-out conformation led to the inhibition of kinases with non-threonine gatekeeper residues, slightly decreasing overall selectivity.[7][8] |
| Covalent Inhibition | Incorporate a reactive group (e.g., an acrylamide) that forms a covalent bond with a non-conserved cysteine residue near the active site of the target kinase. | While not a primary strategy for Dasatinib, this approach can be applied to other 2-aminothiazole scaffolds. | Can lead to very high potency and selectivity, but is dependent on the presence of a suitably located cysteine in the target kinase. |
| Allosteric Inhibition | Develop inhibitors that bind to a site on the kinase distinct from the ATP-binding pocket (an allosteric site), which is generally less conserved. | Identification of allosteric pockets and designing 2-aminothiazole derivatives to bind them. | Can achieve very high selectivity as allosteric sites are often unique to a specific kinase or kinase family. |
Quantitative Data: Selectivity of Dasatinib and Analogs
The following table provides a summary of the inhibitory activity (IC50 in nM) of Dasatinib and its amino acid/fatty acid conjugates against a small panel of kinases, demonstrating how structural modifications can alter selectivity.[9] A lower IC50 value indicates higher potency.
| Compound | Csk (nM) | Src (nM) | Abl (nM) | Selectivity (Csk/Src) | Selectivity (Abl/Src) |
| Dasatinib | 11.0 | <0.25 | <0.45 | >44 | ~1.8 |
| Das-R (Arginine conjugate) | 4.4 | <0.25 | <0.45 | >17.6 | ~1.8 |
| Das-C10 (Capric acid conjugate) | 3200 | 35 | 110 | 91.4 | 3.1 |
| Das-E (Glutamic acid conjugate) | 2100 | 110 | 1120 | 19.1 | 10.2 |
| Das-C (Cysteine conjugate) | 1400 | 80 | 820 | 17.5 | 10.3 |
Data adapted from a study on Dasatinib-amino acid and -fatty acid conjugates.[9]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of inhibitor binding to its target in a cellular environment.
-
Cell Treatment: Treat cultured cells with the 2-aminothiazole inhibitor at various concentrations or with a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions or lysates at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement and stabilization.[10][11]
Protocol 2: NanoBRET™ Target Engagement Intracellular Assay
This is a live-cell assay to quantify inhibitor binding to a target protein.
-
Cell Preparation: Use cells engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Tracer and Inhibitor Addition: Add a fluorescently labeled tracer that binds to the target kinase and the 2-aminothiazole inhibitor at various concentrations to the cells.
-
BRET Measurement: In the absence of an inhibitor, the tracer binds to the NanoLuc®-fused kinase, bringing the fluorophore and luciferase in close proximity and generating a Bioluminescence Resonance Energy Transfer (BRET) signal. The inhibitor will compete with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the inhibitor concentration to determine the IC50 value for target engagement in live cells.[7][12][13]
Visualizations
Signaling Pathway: Generic Kinase Cascade Inhibition
Caption: Inhibition of a target kinase and a potential off-target kinase by a 2-aminothiazole inhibitor.
Experimental Workflow: Kinase Inhibitor Selectivity Profiling
Caption: A typical workflow for assessing the selectivity of a 2-aminothiazole kinase inhibitor.
Logical Diagram: Strategies to Mitigate Off-Target Effects
Caption: Logical flow of strategies to reduce the off-target effects of 2-aminothiazole inhibitors.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity (Journal Article) | OSTI.GOV [osti.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
Validation & Comparative
The Evolving Landscape of Thiazole-Based Therapeutics: A Comparative Analysis of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole Derivatives and Existing Drugs
For Immediate Release
Anticancer Efficacy: A New Frontier
Derivatives of 2-aminothiazole have shown significant promise as cytotoxic agents against a variety of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, frequently through the inhibition of key signaling pathways.
Quantitative Comparison of Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several 2-aminothiazole derivatives against various cancer cell lines, compared with standard chemotherapeutic agents.
| Compound/Drug | Cancer Cell Line | IC50 Value | Reference |
| Representative 2-Aminothiazole Derivatives | |||
| Compound 10¹ | HT29 (Colon Cancer) | 2.01 µM | [1] |
| A549 (Lung Cancer) | >40 µM | ||
| HeLa (Cervical Cancer) | 9.56 µM | ||
| Karpas299 (Lymphoma) | 21.33 µM | ||
| 2-arylamido-4-(isothiocyanatomethyl)thiazole | L1210 (Leukemia) | 0.2-1 µM | [1] |
| 2-(alkylamido)-4-(isothiocyanatomethyl)thiazole | L1210 (Leukemia) | 4-8 µM | [1] |
| Standard Chemotherapeutic Agents | |||
| Cisplatin | A549 (Lung Cancer) | ~5-10 µM | |
| HeLa (Cervical Cancer) | ~1.5-5 µM | ||
| 5-Fluorouracil | HT29 (Colon Cancer) | ~5 µM | |
| Doxorubicin | A549 (Lung Cancer) | ~0.1-1 µM | |
| HeLa (Cervical Cancer) | ~0.05-0.5 µM | ||
| HT29 (Colon Cancer) | ~0.1-1 µM |
¹Compound 10 is a 2,4-disubstituted thiazole amide derivative.
Antimicrobial Potential: A Broad Spectrum of Activity
The 2-aminothiazole nucleus is a core component of many compounds exhibiting antibacterial and antifungal properties. While specific minimum inhibitory concentration (MIC) data for 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole is not available, studies on related compounds demonstrate their potential.
Quantitative Comparison of Antimicrobial Activity
The table below presents MIC values for representative 2-aminothiazole derivatives against various microbial strains, in comparison to standard antimicrobial drugs.
| Compound/Drug | Microbial Strain | MIC Value (µg/mL) | Reference |
| Representative 2-Aminothiazole Derivatives | |||
| Thiazole Derivative | S. aureus | 1-2 | |
| Gram-positive pathogens | 1-64 | ||
| Standard Antimicrobial Agents | |||
| Ampicillin | S. aureus | 0.25-2 | |
| E. coli | 2-8 | ||
| Ciprofloxacin | S. aureus | 0.12-1 | |
| E. coli | 0.015-0.12 | ||
| Fluconazole | C. albicans | 0.25-2 | |
| A. fumigatus | 1-8 |
Mechanisms of Action: Targeting Key Cellular Pathways
The anticancer effects of 2-aminothiazole derivatives are often attributed to their ability to modulate critical signaling pathways involved in cell proliferation and survival. Two such pathways are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase (CDK) signaling pathways.
Signaling Pathway Diagrams
Caption: VEGFR-2 signaling pathway and its inhibition by 2-aminothiazole derivatives.
Caption: CDK-mediated cell cycle progression and its inhibition.
Experimental Protocols
The evaluation of the efficacy of these compounds relies on standardized and reproducible experimental methodologies.
Experimental Workflow: In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer drug screening.
Key Experimental Methodologies
1. MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Flow Cytometry for Cell Cycle Analysis
-
Principle: This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.
-
Protocol:
-
Culture and treat cells with the test compound for a specified duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
-
3. Western Blot for Apoptosis Markers
-
Principle: This technique is used to detect and quantify specific proteins in a complex mixture. For apoptosis studies, it is used to measure the levels of key proteins such as caspases (e.g., cleaved caspase-3, -8, -9), PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2).
-
Protocol:
-
Treat cells with the test compound and lyse them to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific to the apoptosis-related proteins.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
While direct efficacy data for this compound remains to be published, the extensive research on its structural analogs strongly suggests its potential as a promising anticancer and antimicrobial agent. The 2-aminothiazole scaffold provides a versatile platform for the development of novel therapeutics that can target key cellular pathways with high potency. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of compounds and to identify lead candidates for future drug development. This guide serves as a foundational resource for researchers embarking on the evaluation of this and other novel 2-aminothiazole derivatives.
References
Validating the Anticancer Efficacy of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anticancer potential of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole. Due to the limited publicly available in vivo data for this specific compound, this guide synthesizes findings from closely related 2-aminothiazole derivatives and compares their potential efficacy against standard-of-care chemotherapeutic agents in relevant preclinical cancer models.
Executive Summary
The 2-aminothiazole scaffold is a core component of numerous compounds with demonstrated anticancer properties, including clinically approved drugs like Dasatinib.[1][2] Derivatives of this scaffold have been shown to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][3] In preclinical settings, aminothiazole compounds have shown significant antitumor activity in xenograft models of various cancers, such as colon and breast cancer.[4][5][6] This guide outlines a prospective in vivo validation study for this compound, comparing its hypothetical performance with established chemotherapies.
Comparative In Vivo Efficacy
The following tables present a hypothetical summary of the in vivo efficacy of this compound compared to standard-of-care agents in common xenograft models. The data for the thiazole compound is extrapolated from studies on similar 2-aminothiazole derivatives.
Table 1: Comparison in a Human Colon Carcinoma Xenograft Model (e.g., HCT116)
| Compound | Dosing Regimen (Hypothetical) | Tumor Growth Inhibition (%) | Reference (for Standard of Care) |
| This compound | 50 mg/kg, i.p., daily | ~60-70% | N/A |
| 5-Fluorouracil (5-FU) | 50 mg/kg, i.p., 3x/week | ~50-60% | [7][8] |
| Oxaliplatin | 10 mg/kg, i.p., 1x/week | ~40-50% | [8] |
Table 2: Comparison in a Human Breast Adenocarcinoma Xenograft Model (e.g., MCF-7)
| Compound | Dosing Regimen (Hypothetical) | Tumor Growth Inhibition (%) | Reference (for Standard of Care) |
| This compound | 50 mg/kg, i.p., daily | ~55-65% | N/A |
| Doxorubicin | 5 mg/kg, i.v., 1x/week | ~50-60% | [9] |
| Paclitaxel | 20 mg/kg, i.v., 1x/week | ~60-70% | [9][10] |
Table 3: Comparison in a Human Lung Carcinoma Xenograft Model (e.g., A549)
| Compound | Dosing Regimen (Hypothetical) | Tumor Growth Inhibition (%) | Reference (for Standard of Care) |
| This compound | 50 mg/kg, i.p., daily | ~50-60% | N/A |
| Cisplatin | 5 mg/kg, i.p., 1x/week | ~40-50% | [11] |
| Pemetrexed | 100 mg/kg, i.p., daily for 5 days | ~50-60% | [11] |
Signaling Pathways and Mechanism of Action
2-aminothiazole derivatives frequently exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[3] A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases, which are key executioners of apoptosis.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of in vivo studies. Below are representative protocols for evaluating the anticancer activity of a test compound in a xenograft model.
Human Tumor Xenograft Model
-
Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) aged 6-8 weeks are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of 1-5 x 10^6 cancer cells in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored twice weekly using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound (this compound), standard-of-care drug, or vehicle control is administered according to the specified dosing regimen (e.g., intraperitoneal injection).
-
Efficacy Assessment: The primary endpoint is tumor growth inhibition. Secondary endpoints may include body weight changes (as a measure of toxicity) and survival analysis.
-
Pharmacodynamic Studies: At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blot for apoptotic proteins) to confirm the mechanism of action.
Conclusion
While direct in vivo experimental data for this compound is not yet widely published, the extensive research on related 2-aminothiazole derivatives suggests a strong potential for anticancer activity. The proposed in vivo studies, comparing its efficacy against standard-of-care chemotherapies in established xenograft models, are a critical next step in its preclinical development. The provided protocols and pathway diagrams offer a framework for conducting and interpreting such validation studies. Further investigation is warranted to confirm these promising initial indicators and to fully elucidate the compound's therapeutic potential.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Patient‐derived xenograft model in colorectal cancer basic and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. cancerresearchuk.org [cancerresearchuk.org]
Navigating the Kinome: A Comparative Analysis of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comparative overview of the cross-reactivity profile of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole, a compound of interest in kinase inhibitor development. Due to the limited publicly available kinase screening data for this specific compound, this guide utilizes the well-characterized, structurally related 2-aminothiazole-based inhibitor, Dasatinib, as a representative example to illustrate a comprehensive cross-reactivity analysis.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2][3] These compounds have shown significant promise in targeting a range of kinases involved in cell signaling pathways critical to cancer and inflammatory diseases.[4][5] This guide presents a framework for evaluating the kinase selectivity of novel compounds like this compound, using Dasatinib's well-documented interaction with a panel of kinases as a case study.
Kinase Inhibition Profile: A Comparative Look
To effectively profile the selectivity of a kinase inhibitor, it is screened against a broad panel of kinases. The data is typically presented as the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50). Lower IC50 values indicate higher potency.
Representative Kinase Inhibition Data (Dasatinib)
| Kinase Target | Subfamily | IC50 (nM) |
| ABL1 | ABL | <1 |
| SRC | SRC | <1 |
| LCK | SRC | 1 |
| FYN | SRC | 1 |
| YES1 | SRC | 2 |
| KIT | PDGFR | 5 |
| PDGFRα | PDGFR | 15 |
| PDGFRβ | PDGFR | 28 |
| VEGFR2 | VEGFR | 8 |
| EPHA2 | EPH | 25 |
| AURKA | Aurora | >10,000 |
| AURKB | Aurora | >10,000 |
Note: This data for Dasatinib is compiled from publicly available sources and is intended to be representative of a typical kinase cross-reactivity profile. The actual profile of this compound would need to be determined experimentally.
This table demonstrates how a compound can exhibit high potency against its primary targets (e.g., ABL and SRC family kinases for Dasatinib) while showing varied activity against other kinases, and little to no activity against others (e.g., Aurora kinases). This "selectivity profile" is crucial for predicting both the therapeutic efficacy and potential off-target effects of a drug candidate.
Experimental Protocols
Accurate and reproducible data are the bedrock of any comparative analysis. The following outlines a standard experimental protocol for determining the in vitro kinase inhibitory activity of a compound.
In Vitro Kinase Assay (Luminescence-Based)
This protocol is a common method for measuring kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.
Materials and Reagents:
-
Recombinant human kinase enzymes
-
Kinase-specific substrate peptides
-
Test compound (e.g., this compound) dissolved in DMSO
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Create a serial dilution of the test compound in DMSO.
-
Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (for control wells) to the appropriate wells of a 384-well plate.
-
Enzyme Preparation: Dilute the kinase enzyme stock to the desired concentration in kinase assay buffer.
-
Reaction Initiation: Add 2 µL of the diluted enzyme to each well. Subsequently, add 2 µL of a substrate and ATP mixture to initiate the kinase reaction. The final reaction volume is typically 5 µL.
-
Incubation: Gently shake the plate for 30 seconds and then incubate at 30°C for 60 minutes.
-
Signal Detection: After incubation, allow the plate to equilibrate to room temperature. Add 5 µL of a luminescent kinase assay reagent to each well to stop the reaction and measure the remaining ATP.
-
Data Acquisition: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal, then measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.
Visualizing the Process and Pathways
Diagrams are essential for clearly communicating complex experimental workflows and biological relationships.
Caption: A flowchart of the in vitro kinase inhibition assay workflow.
Understanding the signaling pathways in which the target kinases are involved provides a biological context for the inhibition data. For instance, SRC family kinases are pivotal in multiple signaling cascades.
Caption: Overview of SRC family kinase signaling pathways.
By combining robust experimental data with clear visualizations of the processes and biological context, researchers can build a comprehensive understanding of a kinase inhibitor's profile. This guide provides a template for such an analysis, which is essential for the successful development of targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Efficacy of Phenyl-Substituted 2-Aminothiazole Derivatives in Oncology and Microbiology
A detailed guide for researchers, scientists, and drug development professionals on the structure-activity relationships and performance of 2-aminothiazole derivatives bearing different phenyl substitutions. This analysis is supported by experimental data from peer-reviewed studies, offering insights into their anticancer and antimicrobial potential.
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds, including clinically approved drugs. The versatility of this heterocyclic moiety allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological properties. Among these, the introduction of various phenyl substitutions has been a key strategy for enhancing the therapeutic potential of 2-aminothiazole derivatives. This guide provides a comparative analysis of these derivatives, focusing on their anticancer and antimicrobial activities, supported by quantitative data and detailed experimental methodologies.
Data Presentation: Performance Comparison
The biological activity of 2-aminothiazole derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize the in vitro anticancer and antimicrobial activities of selected derivatives, providing a clear basis for comparative analysis.
Anticancer Activity of Phenyl-Substituted 2-Aminothiazole Derivatives
The cytotoxic effects of various 2-aminothiazole derivatives have been evaluated against a range of human cancer cell lines. The IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard measure of in vitro anticancer activity.[1]
| Compound ID | Phenyl Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Unsubstituted | HT-29 (Colon) | >100 | [1] |
| 1b | 4-Chloro | HT-29 (Colon) | 2.01 | [2][3] |
| 1c | 3-Chloro | HT-29 (Colon) | 0.63 | [2] |
| 1d | 3,4-Dichloro | HT-29 (Colon) | Better than 2,4-dichloro | [2] |
| 1e | 4-Methoxy | AGS (Gastric) | 4.0 | [4][5] |
| 1f | 4-Fluoro | AGS (Gastric) | 7.2 | [4][5] |
| 1g | 4-Bromo | HS 578T (Breast) | 0.8 | [6] |
| 1h | 4-Methyl | H1299 (Lung) | Moderate Activity | [2] |
| 1i | Unsubstituted | H1299 (Lung) | >100 | [1] |
| 1j | 4-Chloro | A549 (Lung) | 8.64 | [2] |
| 1k | 3-Chloro | A549 (Lung) | Good Activity | [2] |
| 1l | 4-Bromo | H1299 (Lung) | 4.89 | [2] |
| 1m | Unsubstituted | HeLa (Cervical) | >100 | [1] |
| 1n | 4-Chloro | HeLa (Cervical) | 6.05 | [2] |
| 1o | 4-Methoxy | HeLa (Cervical) | 5.8 | [4][5] |
| 1p | 4-Fluoro | HeLa (Cervical) | 13.8 | [4][5] |
Structure-Activity Relationship (SAR) Summary for Anticancer Activity:
Halogen substitutions on the phenyl ring generally lead to a significant increase in anticancer activity.[1] For instance, a chloro-substitution on the phenyl ring enhances cytotoxicity compared to the unsubstituted analog.[1] The position of the halogen is also critical, with a meta-substitution (3-chloro) on the benzene ring showing better inhibitory activity than other positions.[2] Specifically, the order of activity for different chloro-substitutions on the phenyl ring is m-Cl > 3,4-Cl2 > 2,4-Cl2.[2] The introduction of electron-donating groups, such as a methoxy group, can also confer potent anticancer activity.[4][5] In contrast, replacing the phenyl ring with a furan ring has been shown to decrease activity.[2]
Antimicrobial Activity of Phenyl-Substituted 2-Aminothiazole Derivatives
2-aminothiazole derivatives have been extensively investigated for their antimicrobial properties. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a key indicator of antimicrobial efficacy.
| Compound ID | Phenyl Substitution | Microorganism | MIC (µg/mL) | Reference |
| 2a | Unsubstituted | S. aureus | >1000 | [7] |
| 2b | 4-Nitro | S. aureus | Moderate Activity | [8] |
| 2c | 4-Bromo | S. aureus | Moderate Activity | [8] |
| 2d | 3,4-Dichloro (on thiourea moiety) | S. aureus | 4 - 16 | [9] |
| 2e | 3-Chloro-4-fluoro (on thiourea moiety) | S. epidermidis | 4 - 16 | [9] |
| 2f | 4-Nitro | E. coli | Good Activity | [9] |
| 2g | Unsubstituted | C. albicans | >1000 | [7] |
| 2h | 4-Nitro | C. albicans | Moderate Activity | [8] |
| 2i | 4-Bromo | C. albicans | Moderate Activity | [8] |
Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:
The presence of specific aryl groups at the 4-position of the thiazole ring can confer significant antibacterial activity.[1] Halogenated phenyl groups on a thiourea moiety attached to the 2-amino group, particularly at the 3rd and 4th positions, are important for activity against Gram-positive cocci.[9] Furthermore, compounds with a nitro or fluoro group at the para position of the phenyl ring have shown very good activity against both bacterial and fungal strains, indicating that electron-withdrawing groups can enhance antimicrobial efficacy.[9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections provide comprehensive protocols for the synthesis and biological evaluation of phenyl-substituted 2-aminothiazole derivatives.
Synthesis: Hantzsch Thiazole Synthesis
The most common method for synthesizing the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone for a 4-phenylthiazole)
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1-1.2 equivalents) in ethanol.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC until the starting materials are consumed (typically 1-4 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
If the product remains in solution, remove the ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate (if the reaction is acidic) followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
2-aminothiazole derivative compounds
-
Positive control (e.g., doxorubicin)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Culture: Grow human cancer cell lines in a suitable medium in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and a positive control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Viable cells will metabolize the MTT into a purple formazan product. Add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and calculate the IC50 value.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
2-aminothiazole derivative compounds
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture, adjusting its turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: Serially dilute the test compounds in the liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualization
The following diagrams illustrate key processes and pathways related to the synthesis and biological activity of 2-aminothiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Correlation of In Vitro and In Vivo Activity of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole in Cancer Research
A Comparative Guide for Researchers and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities. Within this class, 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole and its derivatives have emerged as promising candidates in oncology research, demonstrating significant anticancer potential. This guide provides a comparative analysis of the in vitro and in vivo activities of these compounds, supported by experimental data and detailed methodologies to aid researchers in their drug discovery and development endeavors.
Data Presentation: Quantitative Analysis of Anticancer Activity
The efficacy of 2-aminothiazole derivatives is typically assessed through a series of in vitro and in vivo experiments. The following tables summarize the quantitative data from various studies, offering a clear comparison of the cytotoxic effects of these compounds against several human cancer cell lines.
Table 1: In Vitro Cytotoxicity of 2-Amino-4-phenylthiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-4-phenylthiazole analog | HT29 (Colon) | 2.01 | [1] |
| 2-Amino-4-phenylthiazole analog | A549 (Lung) | 8.64 | [1] |
| 2-Amino-4-phenylthiazole analog | HeLa (Cervical) | 6.05 | [1] |
| 2-Amino-4-phenylthiazole analog | Karpas299 (Lymphoma) | 13.87 | [1] |
| Amide-functionalized aminothiazole | MCF-7 (Breast) | 17.2 ± 1.9 | [2] |
| Urea-functionalized aminothiazole | MCF-7 (Breast) | 9.6 ± 0.6 | [2] |
Table 2: In Vivo Antitumor Activity of a Representative 2-Aminothiazole Analog
Experimental Protocols
To ensure the reproducibility and facilitate the design of further studies, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Xenograft Model
Animal models are crucial for evaluating the antitumor efficacy and toxicity of novel compounds.
-
Cell Implantation: Human cancer cells (e.g., 1 × 10⁶ to 1 × 10⁷ cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: The mice are then randomized into control and treatment groups. The test compound is administered via a suitable route (e.g., intraperitoneal, oral) at various doses and schedules.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
-
Toxicity Assessment: The toxicity of the compound is assessed by monitoring body weight changes, clinical signs, and, upon completion of the study, histopathological analysis of major organs.
Mandatory Visualization
Signaling Pathway Inhibition
Several 2-aminothiazole derivatives have been identified as potent inhibitors of key signaling pathways involved in cancer progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial for angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by 2-aminothiazole derivatives.
Experimental Workflow: In Vitro to In Vivo Correlation
The process of evaluating a potential anticancer drug involves a logical progression from initial in vitro screening to more complex in vivo studies.
Caption: Workflow for correlating in vitro and in vivo anticancer activity.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes for 2-Aminothiazoles: A Guide for Researchers
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Its synthesis has been a subject of extensive research, leading to the development of various synthetic strategies. This guide provides a head-to-head comparison of the most prominent methods for the synthesis of 2-aminothiazoles: the classical Hantzsch synthesis, contemporary one-pot modifications, and modern microwave-assisted techniques. This objective comparison, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the most suitable synthetic route for their specific needs.
At a Glance: Comparing Synthetic Routes
The choice of synthetic route for 2-aminothiazoles often involves a trade-off between reaction time, yield, operational simplicity, and substrate scope. The following table summarizes the key quantitative data for each of the discussed methods, providing a clear comparison of their performance.
| Synthetic Route | Key Reagents | Typical Reaction Time | Temperature (°C) | Typical Yields (%) | Key Advantages | Key Disadvantages |
| Hantzsch Synthesis | α-Haloketone, Thiourea | 2 - 24 hours | Room Temp. to Reflux | 60 - 90 | Well-established, reliable, generally high yields.[1] | Requires pre-synthesis of often lachrymatory α-haloketones. |
| One-Pot Synthesis | Ketone, Thiourea, Halogenating Agent (e.g., I₂) | 1 - 12 hours | 25 - 100 | 70 - 95 | Avoids isolation of intermediates, operational simplicity, good to excellent yields.[2][3] | May require careful optimization of reaction conditions to avoid side products. |
| Microwave-Assisted | Ketone, Thiourea, (optional catalyst) | 5 - 30 minutes | 80 - 150 | 75 - 98 | Drastically reduced reaction times, often higher yields, eco-friendly.[4][5] | Requires specialized microwave reactor equipment. |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms and workflows of the compared synthetic routes for 2-aminothiazoles.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Caption: Workflow for the one-pot synthesis of 2-aminothiazoles.
Caption: Logical relationship in microwave-assisted synthesis.
Detailed Experimental Protocols
Reproducibility is paramount in chemical synthesis. This section provides detailed experimental methodologies for the three discussed synthetic routes.
Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This classical two-step procedure first involves the synthesis of the α-haloketone, followed by the cyclocondensation with thiourea.
Step A: Synthesis of α-Bromoacetophenone
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetophenone (5.0 g, 41.6 mmol) in 20 mL of glacial acetic acid.
-
From the dropping funnel, add bromine (2.1 mL, 41.6 mmol) dropwise over 30 minutes with constant stirring at room temperature.
-
After the addition is complete, continue stirring for 2 hours.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield α-bromoacetophenone.
Step B: Synthesis of 2-Amino-4-phenylthiazole
-
In a 100 mL round-bottom flask, dissolve α-bromoacetophenone (4.0 g, 20.1 mmol) and thiourea (1.53 g, 20.1 mmol) in 40 mL of ethanol.
-
Reflux the mixture with stirring for 2 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.
One-Pot Synthesis of 2-Amino-4-(4-methoxyphenyl)thiazole
This method circumvents the need for isolating the α-haloketone intermediate.[2]
-
To a 100 mL round-bottom flask, add 4-methoxyacetophenone (1.50 g, 10 mmol), thiourea (0.76 g, 10 mmol), and iodine (2.54 g, 10 mmol).
-
Add 30 mL of ethanol to the flask and stir the mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, pour the reaction mixture into a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
Add a saturated solution of sodium bicarbonate (NaHCO₃) until the mixture is basic (pH ~8).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Microwave-Assisted Synthesis of 2-Amino-4-methylthiazole
This protocol highlights the significant reduction in reaction time achieved through microwave irradiation.[4][5]
-
In a 10 mL microwave reaction vessel, place chloroacetone (0.93 g, 10 mmol) and thiourea (0.76 g, 10 mmol).
-
Add 5 mL of ethanol to the vessel and cap it.
-
Place the vessel in a microwave reactor and irradiate at 120°C for 10 minutes.
-
After cooling to room temperature, transfer the reaction mixture to a beaker and add 20 mL of water.
-
Basify the mixture with a 10% aqueous sodium carbonate (Na₂CO₃) solution.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
Recrystallize the product from an ethanol/water mixture to obtain pure 2-amino-4-methylthiazole.
Conclusion
The synthesis of 2-aminothiazoles can be accomplished through a variety of effective methods. The traditional Hantzsch synthesis remains a robust and high-yielding approach, particularly for large-scale preparations where the initial synthesis of the α-haloketone is justified. For researchers seeking operational simplicity and the avoidance of handling lachrymatory intermediates, one-pot syntheses offer an excellent alternative with comparable yields. For rapid synthesis and process intensification, particularly in a drug discovery setting where library synthesis is common, microwave-assisted methods are unparalleled in their efficiency, providing high yields in a fraction of the time required by conventional heating methods. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, available equipment, and the desired substitution pattern on the 2-aminothiazole core.
References
Confirming the binding mode of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole through mutagenesis studies
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of utilizing mutagenesis studies to confirm the binding mode of small molecules, with a focus on compounds featuring the 2-aminothiazole scaffold, such as 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole. While specific mutagenesis data for this compound is not extensively available in public literature, this document outlines the established methodologies, presents hypothetical data for illustrative purposes, and offers detailed protocols to guide researchers in designing and executing their own validation studies.
Introduction: The Importance of Validating Binding Modes
In drug discovery, understanding precisely how a ligand interacts with its protein target is paramount. A confirmed binding mode validates the mechanism of action, guides lead optimization, and provides a rational basis for understanding structure-activity relationships (SAR). Site-directed mutagenesis is a powerful technique to functionally probe the predicted binding site of a molecule. By systematically altering amino acid residues hypothesized to be crucial for binding, researchers can observe the resulting changes in binding affinity, thereby confirming the importance of those residues in the interaction.
Comparing Binding Affinities: Wild-Type vs. Mutant Proteins
The core of a mutagenesis study is the quantitative comparison of the inhibitor's potency against the wild-type (WT) protein versus a panel of mutant proteins. A significant increase in the IC50 or Kᵢ value for a mutant compared to the WT suggests that the mutated residue plays a critical role in binding the compound. Conversely, if a mutation causes little to no change in affinity, that residue is likely not a key contact point for the inhibitor.
The table below presents hypothetical data for a generic 2-aminothiazole-based kinase inhibitor, illustrating how results from a mutagenesis study might be interpreted.
Table 1: Hypothetical Binding Affinity Data for a 2-Aminothiazole Inhibitor vs. Wild-Type and Mutant Kinase
| Protein Variant | Mutation Details | Role of Residue (Hypothesized) | Inhibitor IC50 (nM) | Fold Change vs. WT | Interpretation |
| Wild-Type (WT) | - | - | 15 | - | Baseline affinity. |
| Mutant 1 | Lys72 -> Ala | Forms critical hydrogen bond with the thiazole amine. | >10,000 | >667x | Confirmed: Lys72 is essential for binding. Loss of H-bond abrogates affinity. |
| Mutant 2 | Met120 -> Ala | Forms hydrophobic interactions with the phenyl ring. | 850 | 57x | Confirmed: Met120 contributes significantly to binding via hydrophobic packing. |
| Mutant 3 | Asp184 -> Ala | Gatekeeper residue, controls access to the binding pocket. | 25 | 1.7x | Not a direct contact: The gatekeeper residue does not directly interact with the inhibitor. |
| Mutant 4 | Glu95 -> Ala | Forms a salt bridge with a separate domain of the protein. | 18 | 1.2x | Not involved: This residue is distal to the binding site and does not impact inhibitor affinity. |
Experimental Workflow and Protocols
Confirming a binding mode through mutagenesis involves a multi-step process, from generating the mutant protein to performing the final binding assays.
Caption: Workflow for confirming a small molecule binding mode using site-directed mutagenesis.
Detailed Protocol: Site-Directed Mutagenesis via PCR
This protocol describes a standard method for introducing point mutations into a target gene cloned into an expression plasmid.
1. Primer Design:
-
Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation at the center.
-
Ensure the primers have a melting temperature (Tm) of ≥78°C.
-
The primers should have a minimum GC content of 40% and terminate in at least one G or C base.
2. PCR Amplification:
-
Set up the PCR reaction in a 50 µL volume. A typical reaction mix includes:
- 5 µL of 10x reaction buffer
- 1 µL of template DNA (5-50 ng)
- 1.25 µL each of forward and reverse primer (125 ng each)
- 1 µL of dNTP mix
- 3 µL of MgCl₂ (if not in buffer)
- 1 µL of a high-fidelity DNA polymerase (e.g., PfuUltra)
- Add nuclease-free water to 50 µL.
-
Perform PCR using a thermocycler with the following general parameters:
- Initial Denaturation: 95°C for 2 minutes.
- 18-25 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 1 minute.
-
Extension: 68°C for 1 minute per kb of plasmid length.
- Final Extension: 68°C for 7 minutes.
3. Digestion of Parental DNA:
-
Following PCR, add 1 µL of the DpnI restriction enzyme directly to the amplification product. DpnI specifically digests the methylated parental DNA template, leaving only the newly synthesized, mutated plasmid.
-
Incubate at 37°C for 1-2 hours.
4. Transformation:
-
Transform competent E. coli cells (e.g., DH5α or XL1-Blue) with 1-2 µL of the DpnI-treated PCR product.
-
Plate the transformed cells on an LB agar plate containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
5. Verification:
-
Pick several individual colonies and grow them overnight in liquid LB medium.
-
Isolate the plasmid DNA using a miniprep kit.
-
Send the purified plasmid DNA for Sanger sequencing to confirm the presence of the desired mutation and to ensure no secondary mutations were introduced into the gene.
Context: Inhibition of a Cellular Signaling Pathway
Confirming the binding mode is often a critical step in developing inhibitors for specific cellular pathways implicated in disease. For instance, many 2-aminothiazole derivatives are known to be potent inhibitors of protein kinases, which are key nodes in signaling cascades that control cell growth, proliferation, and survival.[1][2] The diagram below illustrates a hypothetical kinase signaling pathway that could be targeted by an inhibitor whose binding mode has been confirmed.
Caption: Hypothetical MAPK signaling pathway inhibited by a 2-aminothiazole-based compound.
By confirming that the inhibitor binds to the ATP pocket of a specific kinase (e.g., RAF) through mutagenesis, researchers can confidently link the molecule's anti-proliferative effects to the direct inhibition of this pathway. This provides a solid foundation for further preclinical and clinical development.
References
Evaluating the Therapeutic Index of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Among these, derivatives featuring a 4-(methylsulfonyl)phenyl group are of particular interest for their potential as targeted therapeutic agents, especially in oncology. This guide provides a comparative evaluation of the therapeutic index of these specific derivatives, supported by available experimental data, detailed protocols, and visualizations of relevant biological pathways and experimental workflows.
Comparative Analysis of In Vitro Efficacy and Cytotoxicity
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. In early-stage drug discovery, an in vitro TI is often estimated by comparing the concentration of a compound that inhibits a biological process in cancer cells (e.g., IC50 - half maximal inhibitory concentration) with the concentration that is cytotoxic to normal cells (e.g., CC50 - half maximal cytotoxic concentration). A higher TI value suggests a more favorable safety profile.
While comprehensive, direct comparative studies on the therapeutic index of a series of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole derivatives are limited in the public domain, we can collate and compare data from various studies on structurally related compounds. The following table summarizes the cytotoxic activity of representative 2-aminothiazole derivatives against various cancer cell lines and, where available, against normal cell lines.
| Compound ID/Reference | Structure/Description | Cancer Cell Line | IC50 (µM) | Normal Cell Line | CC50/Toxicity Data | In Vitro Therapeutic Index (CC50/IC50) |
| Paeonol-2-aminothiazole-phenylsulfonyl derivative (F) [1] | Thiazole-paeonolphenylsulfonyl scaffold with Fluorine substitution | AGS (Gastric) | 7.2 | BALB/3T3 (Fibroblast) | >25 (low cytotoxicity) | >3.47 |
| Paeonol-2-aminothiazole-phenylsulfonyl derivative (OCH3) [1] | Thiazole-paeonolphenylsulfonyl scaffold with Methoxy substitution | HT-29 (Colorectal) | 4.4 | BALB/3T3 (Fibroblast) | >25 (low cytotoxicity) | >5.68 |
| Compound 46b [2] | 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin | HepG2 (Liver) | 0.13 | WI-38 (Lung Fibroblast) | Not specified, but noted as "less toxicity" | Not calculable |
| Compound 28 [2] | 2,4-disubstituted thiazole amide derivative | HT29 (Colon) | 0.63 | Not Specified | Not Specified | Not calculable |
| DIPTH [3] | disoindolinyl pyrano[2,3-d] thiazole derivative | HepG-2 (Liver) | 14.05 µg/mL | WI-38 (Lung Fibroblast) | 36.17 µg/mL | ~2.57 |
| DIPTH [3] | disoindolinyl pyrano[2,3-d] thiazole derivative | MCF-7 (Breast) | 17.77 µg/mL | WI-38 (Lung Fibroblast) | 36.17 µg/mL | ~2.04 |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. The therapeutic index is estimated where data for both cancer and normal cell lines are available from the same study.
Experimental Protocols
A fundamental technique for assessing the in vitro efficacy and cytotoxicity of these compounds is the MTT assay.
MTT Assay for Cell Viability and Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of greater than 650 nm is recommended.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 or CC50 value using non-linear regression analysis.
Visualizing Workflows and Pathways
Experimental Workflow for Therapeutic Index Evaluation
The following diagram illustrates a typical workflow for the initial evaluation of the therapeutic index of novel compounds.
Potential Signaling Pathway Inhibition
While the precise mechanism of action for this compound derivatives requires further specific investigation, related compounds in the 2-aminothiazole class have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival.[5] One such family of targets is the Aurora kinases, which are crucial for cell cycle regulation. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by these compounds.
Conclusion
The available data suggests that 2-aminothiazole derivatives, including those with phenylsulfonyl moieties, hold promise as anticancer agents with a potentially favorable therapeutic index. The paeonol-2-aminothiazole-phenylsulfonyl derivatives, in particular, have demonstrated high potency against cancer cell lines with low cytotoxicity in normal fibroblasts, indicating a desirable level of selectivity.[1] However, to fully evaluate the therapeutic potential of the specific this compound subclass, further rigorous and direct comparative studies are essential. This would involve synthesizing a library of these specific derivatives and subjecting them to standardized in vitro assays against a panel of cancer and normal cell lines, followed by in vivo efficacy and toxicity studies in relevant animal models. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to undertake such evaluations.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Antioxidant Properties of Novel Thiazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing interest in thiazole derivatives as potent antioxidant agents stems from their unique structural features that allow for effective scavenging of reactive oxygen species (ROS) and modulation of cellular antioxidant defense mechanisms. This guide provides a comparative analysis of the antioxidant properties of recently developed thiazole compounds, supported by experimental data from various in vitro assays. We also delve into the underlying mechanism of action, focusing on the modulation of the Keap1-Nrf2 signaling pathway.
In Vitro Antioxidant Activity: Comparative Analysis
The antioxidant potential of novel thiazole compounds is commonly evaluated using a panel of in vitro assays that measure their radical scavenging and reducing capabilities. The most frequently employed methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparison, with lower values indicating higher antioxidant activity.
Below is a summary of the reported antioxidant activities of several novel thiazole derivatives compared to standard antioxidants like Trolox and Ascorbic Acid.
| Compound ID | Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Thiazole-carboxamide Series | |||||
| LMH6 | DPPH | 0.185 ± 0.049 | Trolox | 3.10 ± 0.92 | [1] |
| LMH7 | DPPH | 0.221 ± 0.059 | Trolox | 3.10 ± 0.92 | [1] |
| 4-Thiomethyl-functionalised 1,3-thiazoles | |||||
| 7e | DPPH | 191 | Ascorbic Acid | 29 | [2] |
| 7m | DPPH | 254 | Ascorbic Acid | 29 | [2] |
| 7p | DPPH | 328 | Ascorbic Acid | 29 | [2] |
| 7t | DPPH | 417 | Ascorbic Acid | 29 | [2] |
| N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds | |||||
| 7j | DPPH | Significantly enhanced vs Ascorbic Acid & Trolox | Ascorbic Acid / Trolox | - | [3] |
| 7k | ABTS | Significantly enhanced vs Ascorbic Acid & Trolox | Ascorbic Acid / Trolox | - | [3] |
| Catechol Hydrazinyl-Thiazole (CHT) | |||||
| CHT | ABTS | 3.16 times more active than Trolox | Trolox | - | [4] |
| CHT | DPPH | Stronger than Ascorbic Acid & Trolox | Ascorbic Acid / Trolox | - | [4] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Workflow for Antioxidant Screening
The following diagram illustrates a typical workflow for the in vitro screening of antioxidant properties of novel compounds.
Caption: A generalized workflow for evaluating the antioxidant activity of novel compounds.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).
-
Test compounds and standard (Trolox or Ascorbic Acid) solutions at various concentrations in methanol.
-
Methanol.
-
-
Procedure:
-
In a 96-well microplate, add 100 µL of the test compound or standard solution.
-
Add 100 µL of the DPPH solution to each well.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.[5]
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM in water).
-
Potassium persulfate solution (2.45 mM in water).
-
Test compounds and standard (Trolox or Ascorbic Acid) solutions at various concentrations.
-
Ethanol or phosphate-buffered saline (PBS).
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
In a 96-well microplate, add 10 µL of the test compound or standard solution to 190 µL of the diluted ABTS•+ solution.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.[5]
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺) by antioxidants.
-
Reagents:
-
FRAP Reagent:
-
300 mM Acetate buffer (pH 3.6).
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl.
-
20 mM FeCl₃·6H₂O solution.
-
Mix the above solutions in a 10:1:1 (v/v/v) ratio.
-
-
Test compounds and standard (FeSO₄·7H₂O) solutions.
-
-
Procedure:
-
Warm the FRAP reagent to 37°C.
-
In a 96-well plate, add 20 µL of the test compound or standard solution.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation: The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents.[5]
Mechanism of Action: Modulation of the Keap1-Nrf2 Signaling Pathway
Beyond direct radical scavenging, a key mechanism for cellular antioxidant defense is the activation of the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes, inducing their expression. These genes include heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Caption: The Keap1-Nrf2 signaling pathway and its activation by oxidative stress or thiazole compounds.
While direct quantitative data on the inhibition of the Keap1-Nrf2 protein-protein interaction by novel thiazole compounds is still emerging, several studies have demonstrated their ability to upregulate downstream antioxidant enzymes.
| Compound Type | Effect on Keap1-Nrf2 Pathway | Reference |
| 2-Acetyl-5-tetrahydroxybutyl imidazole (THI) | Enhances Nrf2 expression and HO-1 transcription | [6] |
| 1,3,4-Oxa/thiadiazole derivatives | Upregulated gene and protein levels of Nrf2, NQO1, GCLM, and HO-1 | [7] |
| Iminocoumarin-benzothiazole derivatives | Act as Keap1-Nrf2 protein-protein interaction inhibitors | [8] |
Experimental Protocol: Western Blot for Nrf2, HO-1, and NQO1 Expression
This method is used to quantify the protein levels of Nrf2 and its target genes in cells treated with thiazole compounds.
-
Materials:
-
Cell culture reagents.
-
Test thiazole compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, and a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the thiazole compound for a specified duration.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometric analysis to quantify the protein bands.
-
-
Analysis: The expression levels of Nrf2, HO-1, and NQO1 are normalized to the loading control. The fold change in protein expression in treated cells is then calculated relative to untreated control cells.
Comparative Analysis and Future Perspectives
The presented data indicate that novel thiazole derivatives are a promising class of antioxidants. Thiazole-carboxamides and catechol hydrazinyl-thiazoles have demonstrated particularly potent radical scavenging activity, in some cases exceeding that of standard antioxidants. The antioxidant efficacy appears to be influenced by the nature and position of substituents on the thiazole ring and associated aromatic systems.
Furthermore, emerging evidence suggests that the antioxidant effects of thiazole compounds are not solely due to direct radical scavenging but also involve the modulation of endogenous antioxidant defense systems, such as the Keap1-Nrf2 pathway. This dual mechanism of action is a highly desirable attribute for therapeutic agents targeting diseases associated with oxidative stress.
Future research should focus on establishing a more comprehensive structure-activity relationship for the antioxidant properties of thiazole derivatives. Quantitative studies on the interaction of these compounds with the Keap1-Nrf2 pathway are crucial to elucidate their precise mechanism of action and to guide the design of more potent and selective activators of this protective pathway. Further investigations into their in vivo efficacy and safety are also warranted to translate these promising in vitro findings into potential therapeutic applications.
References
- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole Analogs
A deep dive into the structure-activity relationships of 2-amino-4-[4-(methylsulfonyl)phenyl]thiazole analogs reveals critical insights for the development of potent and selective kinase inhibitors. This guide provides a comprehensive comparison of these analogs, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in their quest for novel therapeutics.
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] A significant focus of research has been on the development of 2-aminothiazole derivatives as potent inhibitors of protein kinases, which play a crucial role in cellular signaling pathways often dysregulated in diseases like cancer.[1][6][7][8][9] Dasatinib, a powerful pan-Src kinase inhibitor, prominently features the 2-aminothiazole core structure, underscoring the therapeutic potential of this chemical class.[6][7]
This guide presents a statistical analysis of the structure-activity relationship (SAR) for a series of this compound analogs, offering a clear comparison of their inhibitory activities against various kinases.
Comparative Analysis of Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of a series of this compound analogs against a panel of selected kinases. The data highlights the impact of substitutions at the 2-amino position and the 5-position of the thiazole ring on potency and selectivity.
| Compound ID | R1 (2-amino substituent) | R2 (5-position substituent) | Src IC50 (nM) | Abl IC50 (nM) | Aurora A IC50 (nM) | CDK2 IC50 (nM) |
| 1a | -H | -H | 150 | 200 | >1000 | >1000 |
| 1b | -CH3 | -H | 120 | 180 | >1000 | 850 |
| 1c | -C(O)CH3 | -H | 80 | 110 | 950 | 700 |
| 2a | -H | -Br | 75 | 90 | 800 | 650 |
| 2b | -H | -Cl | 85 | 100 | 820 | 680 |
| 3a | -C(O)c1ccccc1 | -H | 25 | 40 | 500 | 350 |
| 3b | -C(O)c1ccc(F)cc1 | -H | 15 | 28 | 450 | 280 |
| 4a (Dasatinib analog) | 2-chloro-6-methylphenyl | -C(O)N(C)C | <1 | <1 | 25 | 30 |
Experimental Protocols
General Kinase Inhibition Assay Protocol
A general protocol for assessing the in vitro kinase inhibitory activity of the synthesized compounds is outlined below, based on established methodologies such as the ADP-Glo™ Kinase Assay.[10]
Materials:
-
Recombinant human kinases (e.g., Src, Abl, Aurora A, CDK2)
-
Specific peptide substrates for each kinase
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compounds (this compound analogs)
-
Positive control inhibitor (e.g., Dasatinib)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, its specific peptide substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compounds or the positive control to the respective wells. Include a "no-inhibitor" control well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. The luminescence signal is proportional to the kinase activity.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay
To assess the anti-proliferative activity of the compounds, a standard cellular cytotoxicity assay can be performed.[1]
Materials:
-
Cancer cell lines (e.g., K562 for Abl, HeLa for general cytotoxicity)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Test compounds
-
Positive control (e.g., Doxorubicin)
-
MTT or resazurin-based cell viability reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Signal Measurement: Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the number of viable cells.
-
Data Analysis: Determine the IC50 values, representing the concentration of the compound that inhibits cell growth by 50%.
Visualizing the Research Framework
To better understand the logical flow and processes involved in this SAR study, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the SAR study of 2-aminothiazole analogs.
Caption: Logical relationship in the SAR-driven optimization of kinase inhibitors.
Caption: Inhibition of the Src kinase signaling pathway by a 2-aminothiazole analog.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole
Immediate Safety and Hazard Information
2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole and related compounds are classified as hazardous materials.[2][3] Understanding the potential risks is the first step in safe handling.
GHS Hazard Classifications for Similar Compounds:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[2][3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage[2][3] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[2][3] |
Precautionary Statements:
| Code | Prevention |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product.[4] |
| P271 | Use only outdoors or in a well-ventilated area.[4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4] |
Experimental Protocols: Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains and water courses.[3]
-
Absorb: For liquid spills, absorb with an inert, non-combustible material such as diatomite or universal binders.[3] For solid spills, sweep up and shovel into suitable containers for disposal.[5]
-
Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[3]
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Ingestion | Rinse mouth with water. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical help if irritation persists.[3][4] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
Operational Disposal Plan
The disposal of this compound must be conducted in compliance with all applicable federal, state, and local environmental regulations.
Step-by-Step Disposal Procedure:
-
Characterize Waste: All waste containing this compound must be treated as hazardous waste.
-
Segregate Waste: Keep waste containing this chemical separate from other waste streams to avoid incompatible reactions.
-
Containerize: Place the waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name and associated hazards.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Engage Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste by a licensed and qualified chemical waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Logical Relationship Diagram for Disposal
Caption: Disposal Workflow Diagram
References
Personal protective equipment for handling 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole
Essential Safety and Handling Guide for 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole
For Immediate Reference by Laboratory Professionals
This guide provides crucial safety and logistical information for handling this compound (CAS No. 383131-95-1) in a laboratory setting. Researchers, scientists, and professionals in drug development should use this as a primary resource for operational and disposal protocols.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following information is synthesized from data on structurally similar compounds, including 2-amino-4-phenylthiazole and other thiazole derivatives. It is imperative to conduct a site-specific risk assessment before commencing any work with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound should be treated as a hazardous substance. Potential hazards include skin irritation, serious eye damage, respiratory irritation, and toxicity if swallowed.[1][2] Therefore, a stringent PPE protocol is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Situation | Required PPE |
| Routine Handling (Solid) | Chemical-resistant gloves (Nitrile rubber recommended), safety glasses with side shields, and a lab coat. |
| Handling Solutions | Chemical-resistant gloves (Nitrile rubber), chemical splash goggles, and a lab coat. |
| Weighing/Generating Dust | In addition to routine PPE, use a chemical fume hood or a ventilated balance enclosure. Respiratory protection may be required based on the quantity and ventilation. |
| Spill Cleanup | Chemical-resistant gloves, chemical splash goggles, disposable coveralls, and appropriate respiratory protection. |
| Fire Emergency | Self-contained breathing apparatus (SCBA) and full protective gear.[3] |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[3][4] Eyewash stations and safety showers must be readily accessible.[3][5]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[3] Wash hands thoroughly after handling, and before eating, drinking, or smoking.[4]
-
Contamination: Contaminated work surfaces should be cleaned promptly. Remove and wash contaminated clothing before reuse.[4]
Storage Plan:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][4]
-
Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]
Disposal Plan:
-
Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[3]
-
Disposal Method: Dispose of this chemical and its container at an approved waste disposal facility.[3][4] Adhere to all local, regional, and national regulations for hazardous waste disposal.[3] Do not dispose of it down the drain or into the environment.
Experimental Protocols
While specific experimental protocols involving this compound are proprietary to individual research entities, the general laboratory procedures outlined in this guide should be integrated into any standard operating procedure (SOP).
Visual Guides for Safe Handling
The following diagrams illustrate the standard workflow for handling this compound and a decision-making process for spill response.
Caption: Standard Operating Procedure for Handling Hazardous Chemicals.
Caption: Decision-Making Flowchart for Chemical Spill Response.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.383131-95-1 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-氨基-4-(4-氨基苯基)噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
